PNU-142633
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S)-1-[2-[4-(4-carbamoylphenyl)piperazin-1-yl]ethyl]-N-methyl-3,4-dihydro-1H-isochromene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-26-24(30)19-4-7-21-18(16-19)9-15-31-22(21)8-10-27-11-13-28(14-12-27)20-5-2-17(3-6-20)23(25)29/h2-7,16,22H,8-15H2,1H3,(H2,25,29)(H,26,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVCCRNJOGKGA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C(OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)[C@@H](OCC2)CCN3CCN(CC3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431734 | |
| Record name | PNU-142633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187665-65-2 | |
| Record name | (1S)-1-[2-[4-[4-(Aminocarbonyl)phenyl]-1-piperazinyl]ethyl]-3,4-dihydro-N-methyl-1H-2-benzopyran-6-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187665-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU-142633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187665652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-142633 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-142633 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B54P1BQ73L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PNU-142633: A Deep Dive into a Selective 5-HT1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PNU-142633, a high-affinity and selective 5-HT1D receptor agonist. The document details its pharmacological profile, experimental protocols used in its characterization, and the underlying signaling pathways.
Core Pharmacological Profile
This compound is an experimental drug candidate investigated for the treatment of migraine.[1] It demonstrates high selectivity for the human 5-HT1D receptor over the 5-HT1B receptor, a characteristic that distinguishes it from many triptan-based migraine medications which typically target both receptors.[1] This selectivity was a key driver in its development, aiming to potentially reduce some of the cardiovascular side effects associated with 5-HT1B receptor activation.
Binding Affinity and Functional Activity
The affinity of this compound for the human 5-HT1D and 5-HT1B receptors has been quantified through radioligand binding assays. Functional activity has been assessed using cell-based assays that measure the downstream effects of receptor activation.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (Intrinsic Activity, % of 5-HT) |
| This compound | human 5-HT1D | 6[2][3][4][5] | 70%[2][4] |
| This compound | human 5-HT1B | >18,000[2][3] | Not Reported |
| Sumatriptan | human 5-HT1D | Not Reported | 84%[2] |
| Sumatriptan | human 5-HT1B | Not Reported | Not Reported |
Signaling Pathways of the 5-HT1D Receptor
The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[6] It primarily couples to the Gi/o family of G proteins.[7][8][9][10] Activation of the 5-HT1D receptor by an agonist like this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1D receptor are isolated and prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the 5-HT1D receptor (e.g., [3H]-5-HT), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of radioligand bound at each concentration of this compound is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based cAMP Assay
This functional assay measures the ability of an agonist to activate a Gi/o-coupled receptor and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: A suitable cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1D receptor is cultured.
-
Cell Plating: The cells are seeded into 96-well plates and grown to an appropriate confluency.
-
Compound Addition: The cells are first treated with a substance that stimulates adenylyl cyclase and increases basal cAMP levels (e.g., forskolin). Subsequently, varying concentrations of this compound are added.
-
Incubation: The cells are incubated for a specific period to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence-based systems.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of this compound. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the intrinsic activity (the maximal effect of the agonist relative to a full agonist like 5-HT) are determined.
In Vivo Model: Neurogenic Plasma Protein Extravasation
This preclinical model assesses the potential anti-migraine activity of a compound by measuring its ability to inhibit neurogenic inflammation in the dura mater.
Methodology:
-
Animal Preparation: Anesthetized animals (e.g., guinea pigs or rats) are used. The trigeminal ganglion is surgically exposed.
-
Drug Administration: this compound or a vehicle control is administered, often intravenously.
-
Induction of Extravasation: The trigeminal ganglion is electrically stimulated, which causes the release of pro-inflammatory neuropeptides and subsequent leakage of plasma proteins from dural blood vessels. A dye, such as Evans blue, is often injected intravenously to quantify the extent of extravasation.
-
Sample Collection and Analysis: After a set period, the dura mater is removed, and the amount of extravasated dye is extracted and quantified spectrophotometrically.
-
Data Analysis: The ability of this compound to reduce the amount of plasma protein extravasation compared to the vehicle control is determined.
Clinical Findings and Future Directions
While this compound showed promise in preclinical studies, demonstrating potent inhibition of neurogenic plasma protein extravasation, it did not show significant efficacy in the acute treatment of migraine in clinical trials.[2][11] In a randomized, double-blind, placebo-controlled study, a 50 mg oral dose of this compound was not statistically more effective than placebo in providing headache relief at 1 and 2 hours post-dose.[2][11] Adverse events, including chest pain and QTc prolongation, were observed in some patients treated with this compound.[2][11]
These findings suggest that selective agonism of the 5-HT1D receptor alone may not be sufficient for anti-migraine efficacy and that the 5-HT1B receptor may play a more crucial role than previously thought.[2] The development of this compound, however, provided valuable insights into the distinct roles of the 5-HT1D and 5-HT1B receptors in both the potential treatment of migraine and the manifestation of cardiovascular side effects. Further research in this area continues to explore more selective and safer therapeutic agents for migraine.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142633: A Technical Overview of its Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142633 is a potent and highly selective agonist for the human 5-HT1D receptor. This document provides a comprehensive technical guide on its binding affinity, selectivity, and functional profile. The data presented herein is collated from preclinical studies to offer a detailed resource for researchers and professionals in the field of drug development and neuroscience. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the underlying processes.
Binding Affinity and Selectivity Profile
This compound exhibits a high affinity for the human 5-HT1D receptor with a reported inhibition constant (Ki) of 6 nM.[1][2][3] Its selectivity for the 5-HT1D receptor is particularly pronounced when compared to the 5-HT1B receptor, where it demonstrates a significantly lower affinity with a Ki greater than 18,000 nM.[1][2][3] This represents a greater than 3000-fold selectivity for the 5-HT1D subtype over the 5-HT1B subtype.
Table 1: Binding Affinity (Ki) of this compound at Human Serotonin (B10506) Receptors
| Receptor Subtype | Ki (nM) |
| 5-HT1D | 6[1][2][3] |
| 5-HT1B | >18,000[1][2][3] |
Functional Activity
In functional assays, this compound acts as a partial agonist at the human 5-HT1D receptor. Its intrinsic activity has been determined to be 70% of that of the endogenous ligand, serotonin (5-HT).[1][3] For comparison, the commonly used anti-migraine drug sumatriptan (B127528), which is a non-selective 5-HT1B/1D agonist, exhibits an intrinsic activity of 84% relative to 5-HT in the same assay system.[1][3]
Table 2: Intrinsic Activity of this compound at the Human 5-HT1D Receptor
| Compound | Intrinsic Activity (% of 5-HT) |
| This compound | 70%[1][3] |
| Sumatriptan | 84%[1][3] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1D and 5-HT1B Receptors
The binding affinity of this compound for human 5-HT1D and 5-HT1B receptors was determined using a radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human recombinant receptors.
-
Membrane Preparation: CHO cells expressing either the human 5-HT1D or 5-HT1B receptor were harvested and homogenized in a cold buffer. The homogenate was centrifuged to pellet the cell membranes. The resulting pellet was washed and resuspended in an appropriate assay buffer.
-
Assay Conditions: The binding assay was performed in a final volume of 250 µL. The reaction mixture contained the cell membranes, a specific radioligand (e.g., [3H]-GR125743, a non-selective 5-HT1B/1D antagonist), and varying concentrations of the competing ligand, this compound.
-
Incubation: The mixture was incubated to allow for the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter was then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Cytosensor Microphysiometer Functional Assay
The intrinsic activity of this compound was assessed using a Cytosensor Microphysiometer. This assay measures the rate of extracellular acidification, which is an indicator of cellular metabolic activity and can be modulated by G-protein coupled receptor activation.
-
Cell Culture: CHO cells stably expressing the human 5-HT1D receptor were cultured on porous membranes.
-
Assay Principle: The Cytosensor Microphysiometer detects changes in the pH of the extracellular medium resulting from the extrusion of acidic metabolic products, primarily from glycolysis. Activation of Gi/o-coupled receptors like 5-HT1D can alter this acidification rate.
-
Experimental Procedure: The cultured cells were placed in the microphysiometer chamber and perfused with a low-buffered medium. The baseline extracellular acidification rate was established. The cells were then exposed to various concentrations of this compound, and the change in the acidification rate was measured.
-
Data Analysis: The response to this compound was compared to the maximal response induced by the endogenous agonist 5-HT to determine its intrinsic activity.
In Vivo Model of Neurogenic Plasma Protein Extravasation
The in vivo efficacy of this compound in a model relevant to migraine was assessed by its ability to inhibit plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
-
Animal Model: The experiment was conducted in anesthetized guinea pigs.
-
Surgical Procedure: The trigeminal ganglion was exposed, and stimulating electrodes were placed.
-
Drug Administration: this compound or a vehicle control was administered intravenously prior to stimulation.
-
Induction of Extravasation: The trigeminal ganglion was electrically stimulated, which leads to the release of vasoactive neuropeptides and subsequent plasma protein extravasation in the dura mater.
-
Quantification of Extravasation: A dye (e.g., Evans blue) or a radiolabeled protein (e.g., [125I]-albumin) was injected intravenously to label plasma proteins. After stimulation, the dura mater was removed, and the amount of extravasated marker was quantified.
-
Data Analysis: The amount of extravasation in the this compound-treated group was compared to the vehicle-treated group to determine the inhibitory effect of the compound. This compound was found to be more potent than sumatriptan in this model.[1][3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT1D Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Cytosensor Assay Workflow
Conclusion
This compound is a highly selective 5-HT1D receptor agonist with a distinct pharmacological profile. Its high affinity and over 3000-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor, combined with its partial agonist activity, make it a valuable tool for investigating the specific roles of the 5-HT1D receptor in various physiological and pathological processes. The detailed experimental methodologies and workflows provided in this guide offer a comprehensive resource for researchers aiming to further explore the properties and potential applications of this compound. While it showed promise in preclinical models of migraine, it did not demonstrate efficacy in clinical trials for the acute treatment of migraine.[4][5] Nevertheless, its high selectivity continues to make it a useful pharmacological tool.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
PNU-142633: A Technical Guide for Investigating Trigeminal Nucleus Caudalis Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PNU-142633, a highly selective 5-HT1D receptor agonist, and its application in the investigation of the trigeminal nucleus caudalis (TNC). The TNC is a critical site for the processing of nociceptive information from the craniofacial region and is a key target in migraine research. This compound offers a valuable tool to dissect the role of the 5-HT1D receptor in modulating trigeminal sensory transmission. This document details the pharmacological properties of this compound, comprehensive experimental protocols for its use in established preclinical models, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is an experimental drug candidate that has been investigated for the treatment of migraine.[1] It is a potent and highly selective agonist for the serotonin (B10506) 5-HT1D receptor.[1][2] Unlike many triptans used in migraine therapy, which are agonists for both 5-HT1B and 5-HT1D receptors, this compound's selectivity for the 5-HT1D subtype makes it a specific tool for elucidating the distinct physiological roles of this receptor.[1] The trigeminal nucleus caudalis, a key relay station for craniofacial pain, is a primary site where this compound exerts its effects, making it a valuable compound for research into the mechanisms of migraine and other trigeminally-mediated pain conditions.
Pharmacological Profile
This compound exhibits a high affinity and selectivity for the human 5-HT1D receptor. Its pharmacological characteristics are summarized in the table below, with comparative data for the non-selective 5-HT1B/1D agonist sumatriptan.
| Parameter | This compound | Sumatriptan | Reference |
| Target(s) | Selective 5-HT1D Receptor Agonist | 5-HT1B/1D Receptor Agonist | [1][2] |
| Binding Affinity (Ki) at human 5-HT1D Receptor | 6 nM | - | [2] |
| Binding Affinity (Ki) at human 5-HT1B Receptor | > 18,000 nM | - | [2] |
| Intrinsic Activity at human 5-HT1D Receptor (% of 5-HT) | 70% | 84% | [2] |
Mechanism of Action in the Trigeminal System
This compound's primary mechanism of action within the trigeminal system is the activation of 5-HT1D receptors, which are expressed on trigeminal nerve endings. This activation leads to the inhibition of neuronal processes that contribute to migraine pain, such as neurogenic inflammation and the transmission of nociceptive signals.
Key Preclinical Assays for Investigating TNC Function
This compound has been evaluated in several preclinical models that are crucial for understanding its effects on the trigeminal nucleus caudalis. These assays are designed to mimic aspects of migraine pathophysiology.
Inhibition of Plasma Protein Extravasation
This assay measures the ability of a compound to block neurogenic inflammation in the dura mater, a key process in migraine.
Experimental Protocol:
-
Animal Model: Male guinea pigs.
-
Procedure:
-
Anesthetize the animal.
-
Administer [¹²⁵I]-labeled bovine serum albumin intravenously.
-
Electrically stimulate the trigeminal ganglion.
-
After a set time, collect dural tissue samples.
-
Quantify the amount of radiolabeled albumin that has extravasated into the dura mater as a measure of plasma protein extravasation.
-
-
Drug Administration: this compound is administered subcutaneously prior to trigeminal ganglion stimulation.
-
Key Findings with this compound: this compound dose-dependently reduces dural plasma protein extravasation.[3] Another selective 5-HT1D agonist, PNU-109291, showed an IC50 of 4.2 nmol/kg for this effect, with a dose of 73.3 nmol/kg completely blocking the response.[3]
Reduction of Trigeminal Nucleus Caudalis Blood Flow
This model assesses the effect of compounds on the increased blood flow in the TNC that occurs upon trigeminal activation.
Experimental Protocol:
-
Animal Model: Anesthetized cats.
-
Procedure:
-
Monitor blood flow in the trigeminal nucleus caudalis using techniques such as laser Doppler flowmetry.
-
Electrically stimulate the trigeminal ganglion to induce an increase in TNC blood flow.
-
-
Drug Administration: this compound is administered intravenously. In preclinical studies, intravenous doses of 0.1-1.0 mg/kg were found to be effective.
-
Key Findings with this compound: this compound effectively reduces the stimulation-induced increase in TNC blood flow, comparable to the effect of sumatriptan.[2]
Modulation of c-fos Expression
The expression of the immediate early gene c-fos is used as a marker of neuronal activation. This assay determines if a compound can reduce the activation of neurons in the TNC in response to a nociceptive stimulus.
Experimental Protocol:
-
Animal Model: Male guinea pigs or rats.
-
Procedure:
-
Induce neuronal activation in the TNC, for example, by intracisternal administration of capsaicin (B1668287).
-
After a specific time, perfuse the animal and collect brainstem tissue.
-
Process the tissue for c-fos immunohistochemistry.
-
Quantify the number of c-fos positive neurons in the trigeminal nucleus caudalis.
-
-
Drug Administration: this compound or other 5-HT1D agonists are administered prior to the nociceptive stimulus. For the related compound PNU-109291, subcutaneous administration of ≥122.2 nmol/kg 45 minutes before and 15 minutes after capsaicin administration reduced the number of c-fos immunoreactive cells by more than 50%.[3]
-
Key Findings with related compounds: The selective 5-HT1D agonist PNU-109291 has been shown to significantly reduce capsaicin-induced c-fos expression in the TNC.[3]
Experimental Workflows
The following diagrams illustrate the typical workflows for the key experiments described above.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142633: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PNU-142633, a selective 5-HT1D receptor agonist. It covers its chemical properties, mechanism of action, and key experimental data, presented in a format designed for scientific and research applications.
Chemical and Physical Properties
This compound is a potent and selective agonist for the 5-HT1D receptor.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 187665-65-2[1][2] |
| IUPAC Name | (1S)-1-{2-[4-(4-Carbamoylphenyl)piperazin-1-yl]ethyl}-N-methyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide[2] |
| Molecular Formula | C24H30N4O3[1] |
| Molecular Weight | 422.53 g/mol [1] |
| Appearance | Powder[3] |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage | Store at +4°C |
Mechanism of Action: Selective 5-HT1D Receptor Agonism
This compound exerts its pharmacological effects through high-affinity and selective agonism of the 5-HT1D receptor.[1][2] This receptor is a member of the G protein-coupled receptor (GPCR) family and is primarily coupled to the Gi/o signaling pathway.[4][5][6]
Activation of the 5-HT1D receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[4][7] This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP, along with other downstream signaling events, ultimately leads to the inhibition of the release of calcitonin gene-related peptide (CGRP) from trigeminal neurons.[8][9][10] CGRP is a potent vasodilator and is implicated in the pathophysiology of migraine headaches. By inhibiting its release, this compound was investigated for its potential to alleviate migraine symptoms.[11][12]
Key Experimental Protocols
In Vitro Efficacy: Cytosensor Microphysiometer Assay
The intrinsic activity of this compound at the human 5-HT1D receptor was determined using a Cytosensor Microphysiometer assay.[12] This assay measures the rate of extracellular acidification as an indicator of cellular metabolic activity upon receptor activation.
Methodology:
-
Cell Culture: L929 mouse fibroblast cells, stably transfected with the human 5-HT1D receptor, are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into microphysiometer capsules and allowed to attach and form a monolayer.
-
Assay Procedure:
-
The cell capsules are placed in the Cytosensor Microphysiometer.
-
A low-buffered medium is perfused over the cells.
-
The flow of the medium is intermittently stopped, and the rate of decrease in pH of the medium due to cellular metabolic acid production is measured.
-
A baseline acidification rate is established.
-
This compound is introduced into the medium at various concentrations.
-
The change in the acidification rate in response to the compound is measured and compared to the response elicited by serotonin (B10506) (5-HT) to determine its intrinsic activity.[13]
-
In Vivo Efficacy: Neurogenic Plasma Protein Extravasation
This compound's ability to block neurogenic plasma protein extravasation, a key feature of neurogenic inflammation in migraine, was assessed in guinea pigs.[11][12]
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized. The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively.
-
Trigeminal Ganglion Stimulation: The trigeminal ganglion is surgically exposed and electrically stimulated to induce neurogenic inflammation.
-
Measurement of Extravasation:
-
Evans blue dye, which binds to plasma albumin, is administered intravenously.
-
Following trigeminal ganglion stimulation, the dura mater is collected.
-
The amount of extravasated Evans blue dye in the dura mater is quantified spectrophotometrically after extraction.
-
-
Drug Administration: this compound is administered intravenously prior to trigeminal ganglion stimulation to assess its ability to inhibit plasma protein extravasation.
Pharmacokinetic Analysis: HPLC-Tandem Mass Spectrometry
The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[14]
General Methodology:
-
Sample Preparation: Plasma samples are prepared by protein precipitation, typically with acetonitrile.[15]
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is used to separate this compound from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing its peak area to that of a known concentration of an internal standard and a calibration curve.
Clinical Trial Overview
A Phase II clinical trial was conducted to evaluate the safety and efficacy of this compound for the acute treatment of migraine.[16]
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group study.[16]
-
Population: Patients with a history of acute migraine.[16]
-
Intervention: A single oral dose of 50 mg this compound or a matching placebo.[16]
-
Primary Endpoints:
Results Summary:
The study did not show a statistically significant difference between this compound and placebo for the primary endpoints of headache relief and pain-free rates at 1 and 2 hours.[16]
Conclusion
This compound is a highly selective 5-HT1D receptor agonist that demonstrated potent activity in preclinical models of migraine by inhibiting neurogenic inflammation. However, it did not show significant efficacy in a Phase II clinical trial for the acute treatment of migraine. This technical guide provides a summary of its chemical properties, mechanism of action, and key experimental findings to aid researchers in the field of drug development and neuroscience.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. The human and dog 5-HT1D receptors can both activate and inhibit adenylate cyclase in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling | Semantic Scholar [semanticscholar.org]
- 7. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142633: A Technical Deep Dive into its Discovery and Development
Kalamazoo, MI - PNU-142633, a highly selective 5-HT1D receptor agonist, emerged from the laboratories of Pharmacia & Upjohn (now part of Pfizer) in the late 1990s and early 2000s as a promising non-vasoconstrictive therapeutic candidate for the acute treatment of migraine. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its pharmacological profile, the experimental methodologies employed in its evaluation, and the clinical findings that ultimately defined its trajectory.
Discovery and Rationale: Targeting the 5-HT1D Receptor
The development of this compound was rooted in the prevailing understanding of migraine pathophysiology, which implicates the activation of the trigeminal nervous system and the subsequent release of vasoactive neuropeptides. The success of the triptan class of drugs, which are agonists for both 5-HT1B and 5-HT1D receptors, validated the therapeutic potential of targeting these receptors. However, the vasoconstrictive effects of triptans, mediated primarily through the 5-HT1B receptor, raised concerns for patients with cardiovascular comorbidities.
Researchers at Pharmacia & Upjohn hypothesized that a selective 5-HT1D receptor agonist could inhibit neurogenic inflammation in the dura mater, a key event in migraine, without inducing the coronary vasoconstriction associated with 5-HT1B receptor activation. This led to the development of a series of isochroman (B46142) derivatives, culminating in the identification of this compound as a potent and highly selective 5-HT1D receptor agonist.
Pharmacological Profile
Extensive preclinical evaluation of this compound established its distinct pharmacological profile, characterized by high affinity and selectivity for the human 5-HT1D receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Human 5-HT1D | 6 |
| Human 5-HT1B | >18,000 |
Table 2: Functional Activity of this compound
| Assay | Metric | This compound | Sumatriptan (B127528) |
| Cytosensor Microphysiometry (h5-HT1D) | Intrinsic Activity (% of 5-HT) | 70% | 84% |
Key Preclinical Experiments: Methodologies
The characterization of this compound involved a battery of in vitro and in vivo experiments to elucidate its mechanism of action and assess its therapeutic potential and safety profile.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for 5-HT1D and 5-HT1B receptors.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing either the human 5-HT1D or 5-HT1B receptor were prepared by homogenization and centrifugation.
-
Assay Buffer: A standard buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) was used.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]5-carboxamidotryptamine) was used at a fixed concentration.
-
Competition Binding: Increasing concentrations of unlabeled this compound were incubated with the cell membranes and the radioligand.
-
Incubation: The mixture was incubated at room temperature to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
Cytosensor Microphysiometry
Objective: To assess the functional activity (intrinsic activity) of this compound at the 5-HT1D receptor.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor were cultured in a specialized microphysiometer chamber.
-
Principle: The cytosensor microphysiometer measures the rate of extracellular acidification, which is an indicator of cellular metabolic activity. Agonist binding to a G-protein coupled receptor like the 5-HT1D receptor stimulates cellular metabolism, leading to an increase in the acidification rate.
-
Assay Procedure:
-
A baseline extracellular acidification rate was established.
-
Increasing concentrations of this compound or the reference agonist (5-HT) were perfused over the cells.
-
The change in the acidification rate was recorded in real-time.
-
-
Data Analysis: The maximum response induced by this compound was compared to the maximum response induced by 5-HT to determine its intrinsic activity.
Trigeminal Ganglion Stimulation-Induced Plasma Protein Extravasation
Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation.
Protocol:
-
Animal Model: Anesthetized guinea pigs were used.
-
Procedure:
-
The trigeminal ganglion was surgically exposed.
-
A fluorescently labeled plasma protein (e.g., Evans blue dye) was administered intravenously.
-
The trigeminal ganglion was electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation in the dura mater.
-
This compound or a vehicle control was administered prior to stimulation.
-
-
Quantification: The amount of extravasated dye in the dura mater was quantified spectrophotometrically after the experiment.
-
Data Analysis: The reduction in plasma protein extravasation in the this compound-treated group was compared to the vehicle control group. Preclinical studies showed that this compound was as effective as sumatriptan in preventing this extravasation.[1]
In Vitro Vasoconstriction Assay
Objective: To assess the direct vasoconstrictor potential of this compound on isolated arteries.
Protocol:
-
Tissue Preparation: Rings of isolated arteries (e.g., rabbit saphenous vein, canine coronary artery) were mounted in organ baths containing a physiological salt solution.
-
Tension Measurement: The isometric tension of the arterial rings was continuously recorded.
-
Assay Procedure:
-
The arterial rings were allowed to equilibrate and then contracted with a reference vasoconstrictor (e.g., potassium chloride) to ensure viability.
-
Cumulative concentration-response curves were generated by adding increasing concentrations of this compound or a reference agonist (e.g., 5-HT or sumatriptan).
-
-
Data Analysis: The contractile response elicited by this compound was measured and compared to that of the reference agonists. Studies demonstrated that unlike sumatriptan, this compound did not cause significant vasoconstriction in coronary arteries.[1]
Development History and Clinical Evaluation
The promising preclinical profile of this compound, demonstrating potent anti-inflammatory effects without vasoconstrictor activity, propelled it into clinical development.
Development Timeline:
-
Late 1990s: Discovery and preclinical characterization by Pharmacia & Upjohn.
-
2001: Publication of a Phase II clinical trial evaluating the safety and efficacy of this compound in the acute treatment of migraine.[2][3][4]
-
2002: Publication of the detailed preclinical pharmacology of this compound.[1]
The pivotal clinical trial was a randomized, double-blind, placebo-controlled, parallel-group study. A single 50 mg oral dose of this compound was administered to patients experiencing a moderate to severe migraine attack.[4]
Table 3: Phase II Clinical Trial Results for this compound (50 mg oral dose)
| Outcome (at 2 hours post-dose) | This compound (n=34) | Placebo (n=35) |
| Headache Relief (Moderate/Severe to Mild/None) | 29.4% | 40.0% |
| Pain-Free | 8.8% | 5.7% |
The results of the Phase II trial were disappointing. This compound failed to demonstrate a statistically significant improvement in headache relief or pain-free rates compared to placebo.[4] The lack of efficacy in the clinical setting, despite the compelling preclinical data, led to the discontinuation of the development of this compound for the treatment of migraine.
Visualizing the Pathways and Processes
Diagram 1: Simplified 5-HT1D Receptor Signaling Pathway
Caption: this compound activates the 5-HT1D receptor, leading to inhibition of adenylyl cyclase and neurogenic inflammation.
Diagram 2: Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
Diagram 3: this compound Development Logic
Caption: The logical progression of this compound's development from hypothesis to discontinuation.
Conclusion
The story of this compound is a salient case study in drug development, illustrating the critical importance of translating preclinical efficacy into clinical benefit. While the compound demonstrated a compelling and selective mechanism of action in preclinical models, it ultimately failed to meet its primary endpoints in human trials for acute migraine treatment. The development of this compound, though unsuccessful, contributed valuable insights into the complex pharmacology of the 5-HT1D receptor and the challenges of developing targeted therapies for migraine. The rigorous experimental approach taken by the scientists at Pharmacia & Upjohn laid a foundation for future research in the field.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Re: Gomez-Mancilla et al. Safety and efficacy of this compound, a selective 5-HT(1D) agonist, in patients with acute migraine. Cephalalgia 2001;21:727-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of 5-HT1D Receptors with the Selective Agonist PNU-142633: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin (B10506) 5-HT1D receptor, a G-protein coupled receptor predominantly found in the central nervous system, has been a subject of intense research, particularly in the context of migraine pathophysiology. This technical guide provides an in-depth exploration of the physiological role of the 5-HT1D receptor, with a specific focus on the use of PNU-142633, a high-affinity and selective 5-HT1D receptor agonist. This document details the pharmacological properties of this compound, presents key quantitative data in structured tables, and outlines comprehensive experimental protocols for investigating its effects. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular and physiological mechanisms at play. While this compound ultimately proved ineffective in clinical trials for the acute treatment of migraine, it remains a valuable tool for dissecting the specific functions of the 5-HT1D receptor in various physiological and pathological processes.
Introduction to the 5-HT1D Receptor
The 5-HT1D receptor is a subtype of the 5-HT1 receptor family, which is negatively coupled to adenylyl cyclase through inhibitory G-proteins (Gαi/o).[1] Activation of the 5-HT1D receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates a variety of cellular processes.[1] These receptors are primarily located in the central nervous system, where they are involved in processes such as mood regulation, anxiety, and pain modulation.[2] Notably, 5-HT1D receptors are found on presynaptic trigeminal nerve terminals, where their activation is thought to inhibit the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP), a key mediator in migraine.[3] This localization has made the 5-HT1D receptor a prime target for the development of anti-migraine therapies.
This compound: A Selective 5-HT1D Receptor Agonist
This compound is an experimental drug candidate that was developed for the treatment of migraine.[4] It acts as a selective and high-affinity agonist for the 5-HT1D receptor.[5] Its selectivity for the 5-HT1D subtype over the 5-HT1B subtype, which is associated with vasoconstriction, made it an attractive candidate with the potential for fewer cardiovascular side effects compared to non-selective triptans.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and functional activity.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Human 5-HT1D | 6 | [5] |
| Human 5-HT1B | >18,000 | [5] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Reference |
| Cytosensor Cell-Based Assay (Human 5-HT1D Receptor) | Intrinsic Activity (% of 5-HT) | 70% | [5] |
Table 3: In Vivo Efficacy of this compound in a Preclinical Migraine Model
| Animal Model | Assay | Effect of this compound | Reference |
| Cat | Trigeminal Ganglion Stimulation-Induced Increase in Nucleus Trigeminus Caudalis Blood Flow | Reduced the increase in blood flow | [5][6] |
| Guinea Pig | Trigeminal Ganglion Stimulation-Induced Plasma Protein Extravasation | Prevented plasma protein extravasation | [5][6] |
Table 4: In Vivo Vasoconstrictor Potential of this compound
| Vascular Bed | Effect of this compound | Reference |
| Cat Carotid Arteries | Failed to alter vascular resistance | [5][6] |
| Cat Meningeal Arteries | Failed to alter vascular resistance | [5][6] |
| Cat Coronary Arteries | Failed to alter vascular resistance | [5][6] |
Signaling Pathway of the 5-HT1D Receptor
The 5-HT1D receptor mediates its effects through a Gαi/o-coupled signaling cascade. The binding of an agonist, such as this compound, initiates a conformational change in the receptor, leading to the activation of the associated G-protein.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the 5-HT1D receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT1D receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT1D receptor.
-
Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.[7]
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-5-CT (typically at or below its Kd for the 5-HT1D receptor), and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-5-CT (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cytosensor Microphysiometry Assay
This functional assay measures the intrinsic activity of this compound at the 5-HT1D receptor by detecting changes in extracellular acidification rates, which are indicative of Gαi/o-coupled receptor activation.
Objective: To determine the intrinsic activity of this compound at the human 5-HT1D receptor.
Materials:
-
Cells stably expressing the human 5-HT1D receptor (e.g., CHO cells).[5]
-
Cytosensor Microphysiometer.
-
Sensor chambers.
-
Low-buffer medium.
-
This compound and 5-HT stock solutions.
Procedure:
-
Cell Culture: Culture the 5-HT1D receptor-expressing cells on the sensor chambers of the Cytosensor microphysiometer.
-
Equilibration: Place the sensor chambers in the microphysiometer and perfuse with low-buffer medium until a stable baseline extracellular acidification rate is established.
-
Agonist Application: Perfuse the cells with medium containing various concentrations of this compound or 5-HT (as a reference agonist).
-
Data Acquisition: The microphysiometer measures the rate of proton extrusion from the cells, which reflects metabolic changes downstream of receptor activation.
-
Data Analysis: Plot the concentration-response curves for this compound and 5-HT. The intrinsic activity of this compound is expressed as a percentage of the maximal response induced by 5-HT.
Neurogenic Plasma Protein Extravasation Assay
This in vivo assay assesses the ability of this compound to block neurogenic inflammation in the dura mater, a key process in migraine.
Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic dural inflammation.
Materials:
-
Surgical instruments for craniotomy.
-
Bipolar stimulating electrode.
-
Evans blue dye (to quantify plasma extravasation).
-
This compound solution for intravenous administration.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the animal and perform a craniotomy to expose the dura mater.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Trigeminal Ganglion Stimulation: Electrically stimulate the trigeminal ganglion to induce the release of neuropeptides and subsequent plasma protein extravasation.
-
Evans Blue Injection: Inject Evans blue dye intravenously. The dye binds to albumin and extravasates into the dural tissue where there is increased vascular permeability.
-
Tissue Collection and Analysis: After a set period, perfuse the animal to remove intravascular dye, collect the dura mater, and extract the Evans blue dye.
-
Quantification: Measure the concentration of the extracted dye using a spectrophotometer to quantify the extent of plasma protein extravasation.
-
Data Analysis: Compare the amount of extravasation in this compound-treated animals to that in vehicle-treated animals.
In Vivo Vasoconstriction Assay
This assay measures the effect of this compound on vascular tone in relevant arterial beds to assess its potential for cardiovascular side effects.
Objective: To determine the vasoconstrictor potential of this compound in vivo.
Materials:
-
Flow probes to measure blood flow in specific arteries (e.g., carotid, meningeal, coronary).
-
Catheters for drug administration and blood pressure monitoring.
-
This compound solution for intravenous or intra-arterial administration.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically place flow probes around the arteries of interest. Insert catheters for drug administration and blood pressure measurement.
-
Baseline Measurement: Record baseline blood flow and blood pressure.
-
Drug Administration: Administer increasing doses of this compound.
-
Data Acquisition: Continuously monitor and record blood flow and blood pressure.
-
Data Analysis: Calculate vascular resistance (mean arterial pressure / blood flow) at each dose of this compound and compare to baseline values.
Clinical Findings and Future Perspectives
Despite promising preclinical data, this compound failed to demonstrate efficacy in a clinical trial for the acute treatment of migraine.[8] In a randomized, double-blind, placebo-controlled study, a 50 mg oral dose of this compound was not significantly better than placebo in providing headache relief at 1 and 2 hours post-dose.[8] Adverse events associated with this compound treatment included chest pain and QTc prolongation in a small number of patients.[8]
The lack of clinical efficacy of a selective 5-HT1D agonist suggests that activation of this receptor subtype alone may not be sufficient for the acute treatment of migraine. This finding has led to the hypothesis that the anti-migraine effects of triptans may be mediated by their combined agonist activity at both 5-HT1B and 5-HT1D receptors, or potentially other receptor subtypes.
Despite its clinical outcome, this compound remains a valuable pharmacological tool for researchers. Its high selectivity allows for the precise investigation of the physiological and pathophysiological roles of the 5-HT1D receptor in the central and peripheral nervous systems, independent of 5-HT1B receptor activation. Future studies utilizing this compound could further elucidate the specific contributions of the 5-HT1D receptor in various neurological and psychiatric disorders.
Conclusion
This compound is a potent and selective 5-HT1D receptor agonist that has been instrumental in advancing our understanding of the role of this receptor subtype. This technical guide has provided a comprehensive overview of the pharmacology of this compound, including its binding and functional characteristics, and has detailed the experimental protocols necessary to investigate its effects. While the clinical development of this compound for migraine was not successful, its utility as a research tool is undeniable. By employing the methodologies outlined in this guide, researchers can continue to unravel the complex physiological functions of the 5-HT1D receptor, paving the way for the development of novel therapeutics for a range of disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PNU-142633
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro pharmacological profile of PNU-142633, a selective 5-HT1D receptor agonist. Detailed protocols for key experiments are provided to enable researchers to conduct their own in vitro assessments.
Introduction
This compound is a high-affinity and selective agonist for the human 5-HT1D receptor.[1][2] It has been investigated for its potential therapeutic effects, particularly in the context of migraine.[3][4] Understanding its interaction with the 5-HT1D receptor and its functional consequences at a cellular level is crucial for further drug development and basic research. These notes provide detailed protocols for characterizing the binding and functional activity of this compound in vitro.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) |
| Human 5-HT1D | This compound | 6 |
| Human 5-HT1B | This compound | >18,000 |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.[1][2]
Table 2: Functional Activity of this compound
| Assay | Ligand | Intrinsic Activity (% of 5-HT response) |
| Cytosensor Cell-Based Assay | This compound | 70% |
| Cytosensor Cell-Based Assay | Sumatriptan | 84% |
Intrinsic activity refers to the ability of a drug to produce a maximal response from a receptor. It is expressed as a percentage of the response to the endogenous agonist (in this case, serotonin (B10506) or 5-HT).[1][2]
Experimental Protocols
Radioligand Binding Assay for 5-HT1D Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or another suitable 5-HT1D receptor radioligand.
-
This compound
-
Unlabeled 5-HT (for determination of non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
1.1. Membrane Preparation:
-
Culture cells expressing the human 5-HT1D receptor to near confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
1.2. Binding Assay:
-
In a 96-well microplate, add the following components in a final volume of 250 µL:
-
50 µL of Binding Buffer (for total binding) or 50 µL of 10 µM unlabeled 5-HT (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]5-CT at a final concentration close to its Kd value.
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.
-
Measure the radioactivity in a scintillation counter.
1.3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the 5-HT1D receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.
Materials:
-
A cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK-293 cells).
-
Cell culture medium.
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
2.1. Cell Culture and Plating:
-
Culture cells expressing the human 5-HT1D receptor in appropriate cell culture medium.
-
Seed the cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
2.2. Functional Assay:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cells once with serum-free medium or assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 100 µM) in assay buffer for 15-30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Add various concentrations of this compound to the wells.
-
Immediately add a fixed concentration of forskolin (a concentration that elicits a submaximal stimulation of cAMP production, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit and a compatible plate reader.
2.3. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) by non-linear regression analysis.
Cytosensor Microphysiometer Assay
The Cytosensor Microphysiometer is a cell-based biosensor that measures changes in the rate of extracellular acidification (a metabolic indicator) in response to receptor activation.[5] This provides a functional, label-free readout of cellular response.
Principle: Activation of G-protein coupled receptors, including the 5-HT1D receptor, leads to changes in cellular metabolism, which in turn alters the rate at which cells excrete acidic products (like lactate (B86563) and protons) into the extracellular medium. The Cytosensor Microphysiometer detects these changes in pH in the microenvironment surrounding the cells, providing a real-time measure of the integrated cellular response.
General Workflow:
-
Cell Preparation: Cells expressing the 5-HT1D receptor are cultured on specialized capsules.
-
Equilibration: The cell capsules are placed in the microphysiometer chamber and equilibrated with a low-buffering capacity running medium.
-
Baseline Measurement: The basal extracellular acidification rate is measured.
-
Compound Addition: this compound is introduced into the chamber, and the change in the acidification rate is monitored in real-time.
-
Data Analysis: The magnitude of the change in acidification rate is proportional to the functional response of the cells to the compound. Dose-response curves can be generated to determine the potency (EC50) and efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway via the 5-HT1D receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the cAMP functional assay.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preparation of PNU-142633 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of PNU-142633, a selective 5-HT1D receptor agonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a high-affinity 5-HT1D receptor agonist investigated for its potential in treating migraine.[1][2] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. DMSO is a common solvent for this compound, with a reported solubility of up to 100 mM.[3] This document outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a concentrated stock solution.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for accurate calculations and solution preparation.
| Parameter | Value | Reference |
| Molecular Weight | 422.53 g/mol | [4] |
| Chemical Formula | C₂₄H₃₀N₄O₃ | [4] |
| CAS Number | 187665-65-2 | [1][4] |
| Solubility in DMSO | Up to 100 mM | [3] |
| Purity | ≥98% |
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a practical starting point for subsequent dilutions to working concentrations for various experimental assays.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact with this compound and DMSO.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Step-by-Step Procedure
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.225 mg of this compound.
-
Calculate Required DMSO Volume: Use the following formula to calculate the volume of DMSO needed:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
For 4.225 mg of this compound to make a 10 mM solution: Volume (L) = 0.004225 g / (422.53 g/mol x 0.010 mol/L) = 0.001 L = 1 mL
-
Dissolve this compound: Add the calculated volume of DMSO to the tube or vial containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.
Stock Solution Preparation Table
The following table provides pre-calculated volumes of DMSO for preparing various concentrations of this compound stock solutions.[3]
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.37 mL |
| 5 mM | 1 mg | 0.47 mL |
| 10 mM | 1 mg | 0.24 mL |
| 50 mM | 1 mg | 0.05 mL |
| 1 mM | 5 mg | 11.83 mL |
| 5 mM | 5 mg | 2.37 mL |
| 10 mM | 5 mg | 1.18 mL |
| 50 mM | 5 mg | 0.24 mL |
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
-
Powder: Store at 4°C for up to 2 years or at -20°C for up to 3 years.[3]
-
Stock Solution in DMSO: Store aliquots at -20°C for up to 2 weeks or at -80°C for up to 3 months.[3] Avoid repeated freeze-thaw cycles.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for PNU-142633 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142633 is a highly selective and potent 5-HT1D receptor agonist that has been investigated for its potential therapeutic effects, particularly in the context of migraine.[1][2] Its mechanism of action is centered on the activation of 5-HT1D receptors, which are predominantly found on presynaptic trigeminal nerve terminals. This activation is believed to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the pathophysiology of migraine. Unlike many triptans, this compound exhibits significantly lower affinity for the 5-HT1B receptor, which is associated with vasoconstriction, suggesting a potentially favorable cardiovascular safety profile.[1][2]
These application notes provide a summary of the recommended dosages of this compound used in key preclinical in vivo animal models, along with detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data on the recommended dosage of this compound in various in vivo animal models.
Table 1: Intravenous Administration of this compound
| Animal Model | Species | Dosage Range | Effect | Reference |
| Neurogenic Dural Vasodilation | Guinea Pig | 100 µg/kg | Inhibition of neurogenic dural vasodilation | [3] |
| Trigeminal Blood Flow | Cat | 0.1 - 1.0 mg/kg | Reduction of increased blood flow in the nucleus trigeminal caudalis | [4] |
Table 2: Oral Administration of this compound
| Animal Model | Species | Dosage Range | Effect | Reference |
| Neurogenic Inflammation (Plasma Protein Extravasation) | Guinea Pig | 0.1 - 1 mg/kg | Prevention of plasma protein extravasation | [4] |
Note: Limited information is available on the use of this compound in other common laboratory animal models such as rats and mice in the reviewed literature.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound in the context of migraine pathophysiology.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound.
Protocol 1: Inhibition of Neurogenic Dural Vasodilation in Guinea Pigs
This protocol is adapted from studies investigating the effect of 5-HT1D agonists on dural vessel dilation.
1. Animal Preparation:
-
Male Dunkin-Hartley guinea pigs (300-450 g) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).
-
The trachea is cannulated to allow for artificial ventilation.
-
A jugular vein and a carotid artery are cannulated for intravenous drug administration and blood pressure monitoring, respectively.
2. Surgical Procedure:
-
The animal is placed in a stereotaxic frame.
-
A closed cranial window is created over the parietal cortex to expose the dura mater and the middle meningeal artery.
3. Induction of Neurogenic Vasodilation:
-
A bipolar stimulating electrode is placed on the dura mater.
-
Electrical stimulation is applied to induce vasodilation of the dural blood vessels.
4. This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile saline for intravenous administration). While DMSO is a potential solvent, the specific vehicle used in the key preclinical studies was not explicitly stated. It is recommended to perform solubility and vehicle toxicity tests.
-
A dose of 100 µg/kg is administered intravenously.[3]
-
The drug is administered prior to the electrical stimulation.
5. Data Acquisition and Analysis:
-
The diameter of the dural blood vessels is continuously monitored using a video microscope and a digital measurement system.
-
The percentage inhibition of the stimulation-induced vasodilation by this compound is calculated.
Protocol 2: Trigeminal Blood Flow Model in Cats
This protocol is based on the methodology described for evaluating the effects of 5-HT1D agonists on trigeminal nucleus caudalis blood flow.[1]
1. Animal Preparation:
-
Adult cats of either sex are anesthetized.
-
The animals are artificially ventilated.
-
Femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.
2. Surgical Procedure:
-
The head of the cat is fixed in a stereotaxic frame.
-
The trigeminal ganglion is exposed for electrical stimulation.
-
A laser Doppler flow probe is placed on the surface of the ipsilateral nucleus trigeminal caudalis to measure local blood flow.
3. Induction of Increased Blood Flow:
-
The trigeminal ganglion is electrically stimulated to elicit an increase in blood flow in the nucleus trigeminal caudalis.
4. This compound Administration:
-
This compound is prepared in a suitable vehicle for intravenous administration.
-
A dosage range of 0.1 - 1.0 mg/kg is administered intravenously.[4]
-
The drug is administered before the trigeminal ganglion stimulation.
5. Data Acquisition and Analysis:
-
Blood flow in the nucleus trigeminal caudalis is recorded continuously.
-
The ability of this compound to reduce the stimulation-induced increase in blood flow is quantified.
Disclaimer
The information provided in these application notes is intended for research purposes only and is based on a review of the available scientific literature. The optimal dosage and experimental conditions may vary depending on the specific animal model, experimental setup, and research objectives. It is crucial for researchers to conduct their own validation studies and to adhere to all applicable animal welfare regulations and guidelines. The vehicle for this compound administration was not consistently reported in the reviewed literature; therefore, solubility and vehicle toxicity studies are recommended.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for PNU-142633 in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142633 is an experimental drug candidate recognized for its high affinity and selectivity as an agonist for the serotonin (B10506) 5-HT1D receptor.[1] This characteristic makes it a valuable tool in research settings for investigating the pharmacological and physiological roles of the 5-HT1D receptor subtype. Unlike many triptans used in migraine treatment, which target both 5-HT1B and 5-HT1D receptors, this compound's selectivity allows for the specific interrogation of 5-HT1D receptor function.[1] These application notes provide detailed protocols for the use of this compound in competitive radioligand binding assays to determine the affinity of test compounds for the human 5-HT1D receptor.
Pharmacological Profile of this compound
This compound demonstrates a high affinity for the human 5-HT1D receptor, with a reported inhibitory constant (Ki) of 6 nM.[2][3] Its selectivity for the 5-HT1D receptor over the 5-HT1B receptor is a key feature, with a Ki of >18,000 nM for the human 5-HT1B receptor.[2][3] This significant difference in binding affinity underscores its utility as a selective 5-HT1D agonist in experimental contexts.
Data Presentation
The following table summarizes the quantitative binding affinity data for this compound.
| Receptor Subtype | Ligand | Ki (nM) | Species |
| 5-HT1D | This compound | 6 | Human |
| 5-HT1B | This compound | >18,000 | Human |
Experimental Protocols
Competitive Radioligand Binding Assay for the Human 5-HT1D Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human 5-HT1D receptor using this compound as a reference compound in a competitive binding format. The assay utilizes a suitable radioligand that binds to the 5-HT1D receptor, such as [3H]-Sumatriptan or another appropriate labeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A suitable tritiated or iodinated ligand for the 5-HT1D receptor (e.g., [3H]-Sumatriptan). The concentration should be at or near the Kd of the radioligand for the 5-HT1D receptor.
-
Unlabeled Ligand (Competitor): this compound (for validation) and test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT1D receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it in the same buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound and this compound (as a positive control) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate the receptors, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of the test compound or this compound at various concentrations, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the inhibitory constant (Ki) for the test compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[4] Upon agonist binding, the receptor activates the Gi/o protein, which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
5-HT1D receptor signaling cascade.
Experimental Workflow for Competitive Receptor Binding Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding assay described above.
Workflow of a competitive binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of PNU-142633 in Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142633 is an experimental drug candidate recognized for its high affinity and selectivity as a 5-HT1D receptor agonist.[1] Initially investigated for the treatment of migraine, its unique pharmacological profile, particularly its greater affinity for the 5-HT1D over the 5-HT1B receptor, has made it a valuable tool for dissecting the specific roles of the 5-HT1D receptor in neuronal function.[1] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal excitability, synaptic transmission, and ion channel function, with a focus on its potential role in modulating nociceptive pathways.
The 5-HT1D receptor is a Gi/o-coupled receptor, and its activation is generally associated with neuronal inhibition. This is primarily achieved through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Electrophysiology studies are crucial to directly measure the functional consequences of this compound application on individual neurons and neural circuits.
Data Presentation
This compound Pharmacological Profile
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | 6 nM | Human 5-HT1D | [2][3][4][5] |
| Binding Affinity (Ki) | >18,000 nM | Human 5-HT1B | [2][3][4][5] |
| Intrinsic Activity | 70% of 5-HT | Human 5-HT1D | [2][3][4][5] |
Comparative Efficacy of 5-HT1D Agonists on Trigeminal Nucleus Caudalis Neurons
| Compound | Receptor Selectivity | Effect on Neuronal Firing | Putative Mechanism | Reference |
| This compound | 5-HT1D >> 5-HT1B | Inhibition (Inferred) | Activation of inhibitory 5-HT1D receptors | [2][4] |
| Zolmitriptan | 5-HT1B/1D | Inhibition of action potential discharge | Central trigeminal anti-nociceptive action via 5-HT1D receptors | [2] |
| Naratriptan (B1676958) | 5-HT1B/1D/1F | Suppression of neuronal responses | Modulation of dural inputs via 5-HT1D receptors | [6][7] |
| Serotonin (B10506) (5-HT) | Non-selective | Inhibition of evoked trigeminal activity | Activation of 5-HT1B/1D receptors | [8] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Trigeminal Nucleus Caudalis (TNC) Neurons in Acute Brain Slices
Objective: To determine the effect of this compound on the membrane potential and firing rate of nociceptive neurons in the TNC.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Standard artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal solution for patch pipette (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Vibratome for slicing brain tissue.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal slices (250-350 µm thick) containing the TNC using a vibratome.
-
Transfer slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with the internal solution.
-
Visually identify a neuron in the superficial laminae of the TNC.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
-
Data Acquisition:
-
Record a stable baseline of spontaneous neuronal activity for 5-10 minutes.
-
Prepare working concentrations of this compound by diluting the stock solution in aCSF.
-
Bath-apply this compound at desired concentrations (e.g., 10 nM - 1 µM) for 5-10 minutes.
-
Record changes in membrane potential and action potential firing rate during drug application.
-
Perform a washout with drug-free aCSF and record for at least 10 minutes to observe recovery.
-
-
Data Analysis:
-
Measure the resting membrane potential before, during, and after this compound application.
-
Quantify the firing frequency (in Hz) during the same periods.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Protocol 2: Voltage-Clamp Analysis of this compound Effects on Synaptic Transmission
Objective: To investigate the pre- or post-synaptic effects of this compound on synaptic transmission in the TNC.
Materials: Same as Protocol 1, with the addition of a bipolar stimulating electrode.
Procedure:
-
Slice Preparation and Recording Setup:
-
Follow steps 1 and 2 from Protocol 1 to obtain a whole-cell recording from a TNC neuron.
-
Place a stimulating electrode in the trigeminal tract to evoke synaptic responses in the recorded neuron.
-
-
Voltage-Clamp Recording:
-
Switch the recording configuration to voltage-clamp mode.
-
Hold the neuron at a potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Deliver electrical stimuli at a low frequency (e.g., 0.1 Hz) to evoke stable synaptic currents.
-
-
Data Acquisition:
-
Record a stable baseline of evoked EPSCs or IPSCs for 5-10 minutes.
-
Bath-apply this compound at various concentrations.
-
Record the amplitude and frequency of the synaptic currents during drug application.
-
To investigate presynaptic mechanisms, analyze changes in the paired-pulse ratio (PPR). A change in PPR suggests a presynaptic site of action.
-
To assess postsynaptic effects, analyze changes in the amplitude of miniature EPSCs or IPSCs (mEPSCs/mIPSCs) in the presence of tetrodotoxin (B1210768) (TTX).
-
-
Data Analysis:
-
Measure the average amplitude of evoked synaptic currents before, during, and after this compound application.
-
Calculate the paired-pulse ratio (amplitude of the second response / amplitude of the first response).
-
Analyze the frequency and amplitude of miniature synaptic events.
-
Use appropriate statistical tests to evaluate the significance of the results.
-
Conclusion
This compound serves as a highly selective tool for probing the function of the 5-HT1D receptor in electrophysiological studies. The protocols outlined above provide a framework for investigating its effects on neuronal excitability and synaptic plasticity, particularly within the context of nociceptive processing in the trigeminal nervous system. Given the inhibitory nature of the Gi/o-coupled 5-HT1D receptor, it is anticipated that this compound will primarily exert an inhibitory influence on neuronal activity. These studies are essential for elucidating the precise mechanisms by which 5-HT1D receptor agonists modulate neuronal function and for the development of more targeted therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The effects of 5-HT1A, 5-HT1B and 5-HT1D receptor agonists on trigeminal nociceptive neurotransmission in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for serotonin (5-HT)1B, 5-HT1D and 5-HT1F receptor inhibitory effects on trigeminal neurons with craniovascular input - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin inhibits trigeminal nucleus activity evoked by craniovascular stimulation through a 5HT1B/1D receptor: a central action in migraine? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU-142633 in Plasma Protein Extravasation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142633 is a highly selective and potent 5-HT1D receptor agonist that has been instrumental in elucidating the role of this specific serotonin (B10506) receptor subtype in the pathophysiology of migraine.[1][2] Unlike many triptans, which also exhibit affinity for the 5-HT1B receptor, this compound demonstrates a remarkable selectivity for the 5-HT1D receptor, making it an invaluable tool for studying the neurogenic inflammation component of migraine, specifically dural plasma protein extravasation (PPE), without the confounding vasoconstrictive effects associated with 5-HT1B receptor activation.[1][2]
These application notes provide a comprehensive overview of this compound, including its pharmacological properties and detailed protocols for its use in preclinical models of plasma protein extravasation.
Pharmacological Profile of this compound
This compound is a powerful tool for investigating the trigeminovascular system due to its specific and high-affinity binding to the 5-HT1D receptor. Its utility in preclinical research is underscored by its ability to inhibit dural plasma protein extravasation, a key process in neurogenic inflammation.
Table 1: Receptor Binding Affinity and Potency of this compound and Sumatriptan (B127528)
| Compound | 5-HT1D Receptor Ki (nM) | 5-HT1B Receptor Ki (nM) | Efficacy in Preventing Dural PPE |
| This compound | 6[1][3] | >18,000[1][3] | Half-log more potent than sumatriptan[1][2] |
| Sumatriptan | - | - | ID50 of 30 µg/kg in rats[4] |
Signaling Pathway of this compound in Inhibiting Plasma Protein Extravasation
This compound exerts its inhibitory effect on plasma protein extravasation by acting on presynaptic 5-HT1D receptors located on trigeminal nerve fibers that innervate the dural blood vessels. Activation of these receptors inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are responsible for promoting vasodilation and increasing vascular permeability.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU-142633 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of PNU-142633, a selective 5-HT1D receptor agonist, for use in rodent studies. The information is compiled from preclinical literature and standard laboratory procedures.
Overview of this compound
This compound is a high-affinity and selective agonist for the serotonin (B10506) 5-HT1D receptor.[1] It has been investigated primarily for its potential role in the treatment of migraine by inhibiting neurogenic inflammation in the dura mater.[2] Its selectivity for the 5-HT1D receptor over the 5-HT1B receptor was of interest as it was hypothesized to reduce the vasoconstrictive side effects associated with other triptans.[1]
Chemical Properties
| Property | Value |
| IUPAC Name | (1S)-1-{2-[4-(4-Carbamoylphenyl)piperazin-1-yl]ethyl}-N-methyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide |
| Molecular Formula | C24H30N4O3 |
| Molecular Weight | 422.53 g/mol |
| CAS Number | 187665-65-2 |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity and Activity
| Parameter | Species/System | Value | Reference |
| Ki (5-HT1D Receptor) | Human | 6 nM | [1] |
| Ki (5-HT1B Receptor) | Human | > 18,000 nM | [1] |
| Intrinsic Activity | Human 5-HT1D Receptor | 70% of 5-HT | [1] |
Table 2: In Vivo Efficacy in a Rodent Model
| Model | Species | Administration Route | Effective Dose Range | Effect | Reference |
| Neurogenic Dural Vasodilation | Guinea Pig | Intravenous (i.v.) | 0.01 - 1 mg/kg | Dose-dependent inhibition of dural vasodilation | |
| Neurogenic Inflammation | Guinea Pig | Oral | 0.1 - 1 mg/kg | Inhibition of plasma protein extravasation | [3] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as an agonist at the 5-HT1D receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow: Neurogenic Dural Extravasation Model
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a rodent model of neurogenic dural plasma extravasation.
Experimental Protocols
Vehicle Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo administration, it is crucial to use a vehicle that is well-tolerated by the animals. The final concentration of DMSO should be kept to a minimum, ideally below 10%, to avoid potential toxicity.[6]
Recommended Vehicle for Intravenous (i.v.) and Intraperitoneal (i.p.) Injection:
A common vehicle for compounds soluble in DMSO is a mixture of DMSO, Tween 80 (as a surfactant), and saline.
-
Composition:
-
10% DMSO
-
10% Tween 80
-
80% Sterile Saline (0.9% NaCl)
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO by vortexing.
-
Add Tween 80 to the DMSO-drug mixture and vortex until a clear solution is formed.
-
Add the sterile saline in a stepwise manner while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be applied.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
Recommended Vehicle for Oral Gavage (p.o.):
For oral administration, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) can be used.
-
Composition:
-
5% DMSO
-
95% of 0.5% (w/v) Methylcellulose in sterile water
-
-
Preparation Protocol:
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) with continuous stirring, then allowing it to cool to room temperature.
-
Dissolve the required amount of this compound in DMSO.
-
Slowly add the DMSO-drug solution to the 0.5% methylcellulose solution while stirring or vortexing to form a homogenous suspension.
-
Administration Protocols
The following are general guidelines for administering this compound to rodents. Specific volumes and needle sizes may vary depending on the animal's weight and the specific experimental requirements.
a) Intravenous (i.v.) Injection (Tail Vein)
-
Animal: Mouse or Rat
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rodent in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. The maximum bolus injection volume is typically 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
b) Intraperitoneal (i.p.) Injection
-
Animal: Mouse or Rat
-
Procedure:
-
Restrain the animal by scruffing the neck and back to expose the abdomen.
-
Tilt the animal's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[6]
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Inject the solution. The recommended maximum volume is 10 ml/kg.
-
Withdraw the needle and return the animal to its cage.
-
c) Oral Gavage (p.o.)
-
Animal: Mouse or Rat
-
Procedure:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.
-
Gently insert the needle into the mouth and advance it along the hard palate towards the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the this compound suspension.
-
Slowly withdraw the needle and return the animal to its cage. The maximum dosing volume is typically 10 ml/kg.
-
Protocol for Neurogenic Dural Plasma Extravasation Model (Adapted for Rat)
This protocol is adapted from established methods for studying neurogenic inflammation in the dura mater.[7][8]
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (250-350g) with urethane (B1682113) (1.25 g/kg, i.p.).
-
Cannulate the femoral vein for intravenous administration of substances.
-
-
Tracer Administration:
-
Administer Evans blue dye (30 mg/kg in saline) intravenously. Evans blue binds to albumin and serves as a marker for plasma protein extravasation.
-
-
This compound Administration:
-
5 minutes after the Evans blue injection, administer this compound (at desired doses, e.g., 0.01-1 mg/kg) or the vehicle intravenously.
-
-
Trigeminal Ganglion Stimulation:
-
Place the anesthetized animal in a stereotaxic frame.
-
Create a craniotomy to expose the trigeminal ganglion.
-
Lower a stimulating electrode into the trigeminal ganglion.
-
Electrically stimulate the ganglion (e.g., 5 Hz, 1 ms (B15284909) duration, 1.0 mA for 5 minutes).
-
-
Quantification of Extravasation:
-
After a 30-minute circulation period following stimulation, perfuse the animal transcardially with saline to remove intravascular Evans blue.
-
Carefully dissect the dura mater.
-
Extract the Evans blue from the dura by incubating it in formamide (B127407) (e.g., for 24 hours at 50°C).
-
Measure the concentration of the extracted dye using a spectrophotometer at 620 nm.
-
Compare the amount of extravasated dye in this compound-treated animals to vehicle-treated controls.
-
Disclaimer
These protocols are intended for guidance and should be adapted to specific experimental needs and institutional guidelines (IACUC). Researchers should have appropriate training in rodent handling and administration techniques. The safety and toxicity of this compound and the vehicle components should be carefully considered.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and tolerability of a novel 5-HT1D agonist, PNU-142633F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing Research-Grade PNU-142633 for Laboratory Use: Application Notes and Protocols
Introduction
PNU-142633 is an experimental drug candidate that has been investigated for the treatment of migraine. It functions as a high-affinity, selective agonist for the 5-HT1D serotonin (B10506) receptor.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing research-grade this compound in a laboratory setting. Its high selectivity for the 5-HT1D receptor over the 5-HT1B receptor makes it a valuable tool for investigating the specific roles of the 5-HT1D receptor in various physiological and pathological processes, particularly in the context of migraine and neurotransmission.
Sourcing and Chemical Properties
Several chemical suppliers offer this compound for research purposes. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| R&D Systems (Tocris) | 1985 | ≥98% | 187665-65-2 | C₂₄H₃₀N₄O₃ | 422.53 |
| Biosynth | MHA66565 | Not specified | 187665-65-2 | Not specified | Not specified |
| MedKoo Biosciences | 526021 | Not specified | 187665-65-2 | C₂₄H₃₀N₄O₃ | 422.53 |
| Immunomart | Not specified | 98.0% | 187665-65-2 | C₂₄H₃₀N₄O₃ | 422.52 |
Solubility: this compound is soluble in DMSO up to 100 mM.[2][3] For stock solutions, it is recommended to dissolve the compound in DMSO and then make further dilutions in aqueous buffers.
Application Notes
Mechanism of Action
This compound is a potent and highly selective 5-HT1D receptor agonist.[2] The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In the context of migraine pathophysiology, 5-HT1D receptors are located on presynaptic trigeminal nerve terminals. Their activation is thought to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which are involved in mediating the pain and inflammation associated with migraine.[4]
The key feature of this compound is its selectivity for the 5-HT1D receptor over the 5-HT1B receptor. While both receptor subtypes are targets for the triptan class of anti-migraine drugs, the 5-HT1B receptor is also expressed on the smooth muscle of cranial blood vessels and its activation leads to vasoconstriction.[4] By selectively targeting the 5-HT1D receptor, this compound was developed to inhibit neurogenic inflammation without causing the cardiovascular side effects associated with 5-HT1B-mediated vasoconstriction.[5]
Key Research Applications
-
Investigating the role of the 5-HT1D receptor in migraine: this compound can be used in preclinical models to dissect the specific contribution of the 5-HT1D receptor to the therapeutic effects of non-selective 5-HT1B/1D agonists.
-
Studying neurogenic inflammation: The compound is a valuable tool for studying the mechanisms of neurogenic plasma protein extravasation in tissues innervated by sensory nerves, such as the dura mater.[2]
-
Cardiovascular safety profiling: Due to its lack of significant 5-HT1B receptor affinity, this compound can be used as a control compound to study the cardiovascular effects of other serotonergic drugs. Preclinical studies have shown that, unlike sumatriptan (B127528), this compound does not cause vasoconstriction in carotid, meningeal, or coronary arteries.[5][6]
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| 5-HT1D Receptor | 6 nM | Human | Radioligand Binding | [6][7] |
| 5-HT1B Receptor | >18,000 nM | Human | Radioligand Binding | [6][7] |
| Functional Activity | ||||
| 5-HT1D Intrinsic Activity | 70% of 5-HT | Human | Cytosensor Assay | [6] |
| Pharmacokinetics (Human, Single Oral Dose) | ||||
| Terminal Half-life (30-100 mg) | ~11 hours | Human | Clinical Trial | [8] |
| Urinary Excretion (100 mg dose) | 49.3% (intact drug) | Human | Clinical Trial | [8] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1D and 5-HT1B receptors.
Materials:
-
Cell membranes expressing recombinant human 5-HT1D or 5-HT1B receptors.
-
Radioligand (e.g., [³H]-GR125743 for 5-HT1D, [³H]-GR125743 or [¹²⁵I]-GTI for 5-HT1B).
-
This compound.
-
Non-specific binding control (e.g., serotonin or methiothepin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2 mM ascorbic acid).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control (for non-specific binding), or this compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Neurogenic Plasma Protein Extravasation Model
Objective: To evaluate the efficacy of this compound in inhibiting neurogenic plasma protein extravasation in the dura mater of an anesthetized animal.
Materials:
-
Anesthetized guinea pigs or rats.
-
This compound and vehicle control.
-
Sumatriptan (as a positive control).
-
Anesthetic (e.g., pentobarbital).
-
Evans blue dye (to quantify plasma extravasation).
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Perfusion pump and saline.
-
Formamide (B127407) for dye extraction.
-
Spectrophotometer.
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Cannulate the femoral vein for drug and dye administration.
-
Administer this compound, sumatriptan, or vehicle intravenously.
-
After a set time (e.g., 15 minutes), administer Evans blue dye intravenously.
-
Surgically expose the trigeminal ganglion and lower the stimulating electrode into it.
-
Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes) to induce neurogenic inflammation.
-
After stimulation, wait for a period (e.g., 15 minutes) to allow for dye extravasation.
-
Perfuse the animal with saline to remove intravascular Evans blue.
-
Carefully dissect the dura mater.
-
Extract the Evans blue from the dura mater by incubating it in formamide.
-
Measure the absorbance of the formamide extract using a spectrophotometer (at ~620 nm).
-
Quantify the amount of extravasated dye and compare the results between treatment groups. This compound was found to be as effective as sumatriptan in this model.[6]
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the 5-HT1D receptor, leading to inhibition of cAMP production.
Experimental Workflow: Neurogenic Extravasation Model
Caption: Workflow for the in vivo model of neurogenic plasma protein extravasation.
Rationale for Selective 5-HT1D Agonism
Caption: Logic for developing a selective 5-HT1D agonist to avoid 5-HT1B-mediated side effects.
Disclaimer: this compound is for research use only and not for human or veterinary use. All laboratory work should be conducted in accordance with institutional safety guidelines. While this compound showed promise in preclinical models, it did not demonstrate efficacy in clinical trials for the acute treatment of migraine.[9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. PNU 142633 (1985) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Where do triptans act in the treatment of migraine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Pharmacokinetics and tolerability of a novel 5-HT1D agonist, PNU-142633F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: PNU-142633 Formulation for Subcutaneous Injection in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142633 is an experimental drug candidate investigated for the treatment of migraine. It functions as a selective and high-affinity agonist for the serotonin (B10506) 5-HT1D receptor.[1][2] In preclinical research, evaluating the efficacy and pharmacokinetics of novel compounds like this compound often necessitates administration via various routes, including subcutaneous injection. This document provides detailed application notes and protocols for the preparation and administration of this compound for subcutaneous injection in animal studies, based on its known properties and standard laboratory procedures.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the 5-HT1D receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor is thought to play a role in the management of migraine by inhibiting the release of pro-inflammatory neuropeptides.[3][4] The binding of this compound to the 5-HT1D receptor initiates an intracellular signaling cascade.
Caption: this compound signaling pathway.
Physicochemical Properties and Formulation
A critical aspect of preparing this compound for in vivo studies is its formulation. Based on available data, this compound has the following relevant properties:
| Property | Value | Source |
| Molecular Weight | 422.53 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Purity | ≥98% | [2] |
For subcutaneous administration in animal models, a formulation must be sterile, biocompatible, and have a physiologically acceptable pH. Given the high solubility of this compound in Dimethyl sulfoxide (B87167) (DMSO), a co-solvent system is recommended to ensure solubility while minimizing potential toxicity associated with high concentrations of DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
This protocol describes the preparation of a 10 mg/mL stock solution and a final dosing solution of 1 mg/mL. Adjustments can be made based on the required dose for the specific animal model and study design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 400 (PEG400), sterile (optional)
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
In a sterile, amber glass vial, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a concentration of 10 mg/mL. For example, to prepare 1 mL of stock solution, add 10 mg of this compound to 1 mL of DMSO.
-
Vortex the mixture until the powder is completely dissolved. This stock solution can be stored at -20°C for long-term use.
-
-
Final Dosing Solution Preparation (1 mg/mL):
-
A common vehicle for subcutaneous injections in animal studies is a co-solvent system. A suggested vehicle composition is 10% DMSO, 40% PEG400, and 50% saline. This composition helps to maintain the solubility of the compound while being generally well-tolerated.
-
To prepare 1 mL of a 1 mg/mL final dosing solution, mix the following in a sterile tube:
-
100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
400 µL of sterile PEG400.
-
500 µL of sterile saline.
-
-
Vortex the solution thoroughly to ensure homogeneity.
-
Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Prepare the final dosing solution fresh on the day of the experiment.
-
Vehicle Control: For control animals, prepare a vehicle solution with the same composition but without this compound (e.g., 10% DMSO, 40% PEG400, 50% saline).
Protocol 2: Subcutaneous Administration in Rodents
This protocol provides a general guideline for subcutaneous injection in mice or rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing solution or vehicle control
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 G)[5]
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume based on the desired dosage (mg/kg).
-
Properly restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head and body.
-
-
Injection Site Preparation:
-
The typical site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
If desired, wipe the injection site with a 70% ethanol swab, though this is not always necessary for subcutaneous injections.
-
-
Injection:
-
Insert the needle, bevel up, at the base of the skin tent at approximately a 30-45 degree angle to the body.[6][7]
-
Be careful not to pass the needle through both layers of skin.
-
Slightly pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and select a new site.[5][8]
-
Slowly inject the solution. A small bleb or lump under the skin should form.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as irritation at the injection site or changes in behavior.
-
Record the injection details (compound, dose, volume, date, and time).
-
Caption: Experimental workflow for this compound subcutaneous injection.
Preclinical Data Summary
| Parameter | Finding | Animal Model | Source |
| Binding Affinity (Ki) | 6 nM for human 5-HT1D receptor | In vitro | [1][2] |
| Binding Affinity (Ki) | >18,000 nM for human 5-HT1B receptor | In vitro | [1][2] |
| Efficacy | Inhibits neurogenic plasma protein extravasation | Guinea pig, Cat | [1][3] |
| Cardiovascular Effects | Did not alter vascular resistance in carotid, meningeal, and coronary arteries, unlike sumatriptan | Cat | [1][3] |
| Oral Pharmacokinetics (Human) | Terminal half-life of approximately 11 hours at doses of 30-100 mg | Human | [9] |
Note: The pharmacokinetic profile following subcutaneous administration is expected to differ from that of oral administration, likely resulting in more rapid absorption and higher bioavailability.
Disclaimer
This document is intended for research purposes only. The provided protocols are suggestions based on available data and standard laboratory practices. Researchers should optimize the formulation and administration protocol based on their specific experimental needs and in compliance with all relevant safety and animal welfare regulations. This compound is an experimental compound and should be handled with appropriate safety precautions.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Where do triptans act in the treatment of migraine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. Giving medication to animals by injection | ontario.ca [ontario.ca]
- 8. cornwallispetcare.com [cornwallispetcare.com]
- 9. Pharmacokinetics and tolerability of a novel 5-HT1D agonist, PNU-142633F - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PNU-142633 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with PNU-142633 in aqueous solutions. The following information is intended to facilitate the effective use of this selective 5-HT1D receptor agonist in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Several suppliers indicate a solubility of up to 100 mM in DMSO.[3] Information regarding its solubility in aqueous solutions is limited, suggesting it is poorly soluble in water-based buffers.
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is causing this?
A2: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. The dramatic change in solvent polarity reduces the solubility of this compound, causing it to precipitate out of the solution.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers is not recommended and is likely to be unsuccessful due to the compound's hydrophobic nature. The standard and recommended practice is to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most commonly cited solvent, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) might also be viable for creating stock solutions. However, their compatibility with your specific experimental system should be verified. The solubility of this compound in these alternative solvents is not as well-documented as in DMSO.
Troubleshooting Guide: Working with this compound in Aqueous Solutions
This guide provides a systematic approach to preparing and using this compound in aqueous experimental settings, minimizing solubility-related issues.
Experimental Workflow for Preparing Aqueous Solutions of this compound
Caption: Workflow for preparing aqueous solutions of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 422.53 g/mol | [4] |
| Molecular Formula | C₂₄H₃₀N₄O₃ | [4] |
| Solubility in DMSO | Up to 100 mM | [3] |
| Storage of Stock Solution | -20°C for long-term storage | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For 1 mg of this compound, you will need 236.7 µL of DMSO to make a 10 mM stock solution.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term stability.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, HEPES-buffered saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer to achieve the desired final concentration.
-
Crucially, to avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer and not the other way around.
-
After each dilution step, vortex the solution thoroughly to ensure proper mixing.
-
It is advisable to keep the final concentration of DMSO in your working solution as low as possible to avoid solvent effects in your experiment. A final DMSO concentration of less than 0.1% is generally well-tolerated in most cell-based assays.
-
Always prepare fresh working dilutions for each experiment and do not store aqueous dilutions of this compound.
This compound Signaling Pathway
This compound is a selective agonist for the 5-HT1D receptor.[4][5][6] The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) family and is coupled to an inhibitory G protein (Gi/o).[7][8] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Caption: this compound signaling through the 5-HT1D receptor.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
Optimizing PNU-142633 concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PNU-142633 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: Based on its high affinity for the human 5-HT1D receptor, a good starting point for this compound concentration is in the low nanomolar to micromolar range. The reported binding affinity (Ki) for the human 5-HT1D receptor is 6 nM.[1][2][3] For initial experiments, a concentration range of 0.1 nM to 10 µM is recommended to determine the optimal effective concentration (EC50) for your specific cell line and assay readout.
Q2: What type of cell line is suitable for a this compound assay?
A2: The most suitable cell lines are those endogenously expressing the 5-HT1D receptor or, more commonly, a host cell line (e.g., CHO-K1, HEK293-T) transiently or stably transfected to express the human 5-HT1D receptor.[2][4] The choice of cell line may depend on the desired signaling pathway to be studied and the downstream assay.
Q3: What is the primary signaling pathway activated by this compound?
A3: this compound is a selective 5-HT1D receptor agonist. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q4: What is the best way to dissolve this compound?
A4: this compound is soluble in DMSO up to 100 mM.[1] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired working concentrations in your assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: How can I measure the functional activity of this compound in a cell-based assay?
A5: Since this compound acts through a Gi/o-coupled receptor to decrease cAMP levels, a functional assay measuring changes in intracellular cAMP is the most direct method. This can be achieved using various commercially available cAMP assay kits (e.g., HTRF, AlphaScreen, ELISA-based).[4][5][6][7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal/Response | 1. Suboptimal this compound concentration. 2. Low 5-HT1D receptor expression in cells. 3. Incorrect assay setup for a Gi/o-coupled receptor. 4. Inactive this compound compound. | 1. Perform a dose-response curve from low nM to high µM range. 2. Verify receptor expression via qPCR, Western blot, or radioligand binding. 3. For cAMP assays with Gi/o-coupled receptors, stimulate adenylyl cyclase with forskolin (B1673556) to measure the inhibitory effect of this compound.[8] 4. Check the purity and storage conditions of your compound. |
| High Background Signal | 1. High basal activity of the 5-HT1D receptor. 2. Autofluorescence of the compound or assay components. 3. High DMSO concentration. | 1. Reduce cell seeding density or serum concentration in the assay medium. 2. Run a vehicle-only control and a control with the compound in the absence of cells to check for autofluorescence.[9] 3. Ensure the final DMSO concentration is below 0.5%. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition or reagent dispensing. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the microplate, or fill them with PBS to maintain humidity. |
| Unexpected Cell Death/Cytotoxicity | 1. This compound concentration is too high. 2. High DMSO concentration in the final assay volume. 3. Contamination of cell culture. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound.[10] 2. Keep the final DMSO concentration below 0.1%. 3. Regularly check cell cultures for any signs of contamination. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 6 nM | Human recombinant | Radioligand Binding | [1][2][3] |
| Intrinsic Activity | 70% of 5-HT | CHO cells | Cytosensor | [2][3] |
| EC50 (Example) | To be determined | 5-HT1D expressing cells | Functional cAMP Assay | - |
| IC50 (Cytotoxicity) | To be determined | User's choice of cell line | Cell Viability Assay | - |
| Note: EC50 and IC50 values are dependent on the specific cell line and assay conditions and should be determined experimentally. |
Experimental Protocols
Protocol 1: Functional Assay - this compound-Induced Inhibition of cAMP Production
This protocol describes how to determine the EC50 of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT1D receptor.
Materials:
-
CHO-K1 or HEK293-T cells stably expressing the human 5-HT1D receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO
-
Forskolin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, solid-bottom 384-well assay plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in fresh culture medium.
-
Seed cells into a 384-well plate at a pre-determined optimal density and incubate for 18-24 hours.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range (e.g., from 10 µM to 0.1 nM).
-
-
Assay Procedure:
-
Remove culture medium from the cell plate and wash gently with assay buffer.
-
Add the diluted this compound compounds to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin at a pre-determined EC80 concentration to all wells (except for the negative control).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
User's choice of cell line
-
Cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., from 100 µM to 0.1 µM).
-
Replace the medium in the cell plate with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway via the 5-HT1D receptor.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PNU-142633 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-142633. The information addresses potential off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective agonist for the serotonin (B10506) 5-HT1D receptor.[1][2] It was initially developed as a potential treatment for migraine.[2]
Q2: What is the evidence for off-target effects of this compound?
Despite its high in vitro selectivity for the 5-HT1D receptor, clinical trials with this compound revealed potential off-target effects. In a study with acute migraine patients, administration of this compound was associated with adverse cardiovascular events, including chest pain and QTc prolongation on electrocardiograms.[3] These findings suggest that this compound may interact with other biological targets, particularly those involved in cardiac function, at clinically relevant concentrations.
Q3: Have any specific off-target interactions been identified for this compound?
Publicly available literature does not contain a comprehensive off-target screening profile for this compound against a broad panel of receptors, enzymes, and ion channels. While its high affinity for the 5-HT1D receptor and low affinity for the 5-HT1B receptor are well-documented, its interactions with other molecular targets that could explain the observed cardiovascular effects have not been specifically elucidated in the provided search results.
Q4: How can I investigate potential off-target effects of this compound in my own experiments?
To identify potential off-target interactions, a tiered screening approach is recommended. Initially, a broad panel of in vitro binding assays (such as those offered by Eurofins' SafetyScreen panels) can provide a wide survey of potential interactions. Based on these initial findings, or based on the known clinical adverse events, more specific functional assays can be employed. Given the observation of QTc prolongation, a hERG channel electrophysiology assay is highly recommended.
Troubleshooting Guides
Issue: Unexpected cardiovascular effects observed in cellular or animal models.
-
Potential Cause: Off-target activity of this compound on cardiac ion channels or other cardiovascular receptors. The clinical reports of chest pain and QTc prolongation suggest that this compound may affect cardiac electrophysiology.[3]
-
Troubleshooting Steps:
-
hERG Channel Assay: Conduct a patch-clamp electrophysiology study to assess for inhibition of the hERG potassium channel, a common cause of drug-induced QTc prolongation.
-
Cardiac Ion Channel Panel: Screen this compound against a panel of other cardiac ion channels (e.g., sodium, calcium, and other potassium channels) to identify any other potential interactions.
-
Functional Cardiovascular Assays: In ex vivo tissue preparations (e.g., isolated Langendorff-perfused heart), assess the effects of this compound on cardiac contractility, heart rate, and action potential duration.
-
Issue: Discrepancy between high in vitro selectivity and in vivo phenotype.
-
Potential Cause:
-
The in vitro selectivity assays (e.g., against 5-HT1B) may not have included the specific off-target(s) responsible for the in vivo effects.
-
Metabolites of this compound may have different pharmacological profiles and could be responsible for the observed off-target effects.
-
The high concentrations used in some in vivo studies may exceed the selectivity window of the compound.
-
-
Troubleshooting Steps:
-
Broad Off-Target Screening: Perform a comprehensive receptor profiling screen (e.g., a CEREP or Eurofins SafetyScreen panel) to identify unanticipated interactions.
-
Metabolite Profiling: Identify the major metabolites of this compound and test them in relevant on-target and off-target assays.
-
Dose-Response Studies: Carefully conduct dose-response studies in your in vivo model to determine if the unexpected effects are observed only at higher, less selective concentrations.
-
Data Presentation
Table 1: this compound Binding Affinity
| Receptor | Ki (nM) | Species | Reference |
| 5-HT1D | 6 | Human | [1][4] |
| 5-HT1B | >18,000 | Human | [1][4] |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a variety of membrane-bound receptors.
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A suitable radioligand for each receptor.
-
This compound stock solution.
-
Assay buffer (specific to each receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the various concentrations of this compound.
-
Incubate the plates to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Activity
This protocol outlines the assessment of this compound's effect on the hERG potassium channel, which is crucial for cardiac repolarization.
-
Objective: To determine if this compound inhibits hERG channel currents.
-
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
Pipette puller.
-
Microforge.
-
Extracellular and intracellular recording solutions.
-
This compound stock solution.
-
-
Methodology:
-
Culture HEK293-hERG cells to the appropriate confluency.
-
Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Fill the pipette with intracellular solution and mount it on the headstage.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG channel currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Record the hERG currents at each concentration.
-
Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate an IC50 value.
-
Visualizations
Caption: Hypothetical pathway for this compound-induced cardiotoxicity.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
PNU-142633 stability and storage recommendations
This technical support center provides guidance on the stability and storage of PNU-142633, a selective 5-HT1D receptor agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
This compound should be stored as a solid powder. For short-term storage (days to weeks), it is recommended to keep it at 0-4°C in a dry and dark environment. For long-term storage (months to years), the compound should be stored at -20°C.[1]
2. How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] Stock solutions can be prepared by dissolving the compound in DMSO to a desired concentration. Commercially available information suggests a maximum concentration of 100 mM in DMSO.[2]
3. How stable is this compound in DMSO stock solutions?
4. Can I store this compound solutions in aqueous buffers?
There is limited public data on the stability of this compound in aqueous solutions. As a general precaution, it is recommended to prepare fresh aqueous solutions for each experiment from a DMSO stock. If temporary storage of aqueous solutions is necessary, they should be kept on ice and used within the same day.
5. Is this compound sensitive to light?
Specific photostability studies for this compound are not widely published. However, it is a general good laboratory practice to protect all research compounds from light, especially during storage and handling of solutions. Therefore, it is recommended to store this compound powder and solutions in light-protecting containers (e.g., amber vials) or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate concentration of the working solution. | Verify the initial weight of the compound and the volume of the solvent used for the stock solution. Use calibrated pipettes for dilutions. | |
| Precipitation observed in the stock solution | The solution may be supersaturated or the compound has low solubility in the chosen solvent at a lower temperature. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Difficulty dissolving the compound | Inadequate mixing or use of an inappropriate solvent. | This compound is reported to be soluble in DMSO.[1][2] Ensure thorough vortexing or sonication to aid dissolution. |
Data Summary
Storage Recommendations
| Form | Condition | Duration | Reference |
| Solid Powder | 0 - 4°C, dry, dark | Short-term (days to weeks) | [1] |
| Solid Powder | -20°C, dry, dark | Long-term (months to years) | [1] |
Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.225 mg of this compound (Molecular Weight: 422.53 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use, light-protected vials and store at -20°C or -80°C.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Simplified signaling pathway of this compound as a 5-HT1D receptor agonist.
References
Troubleshooting inconsistent results with PNU-142633
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PNU-142633, a selective 5-HT1D receptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with this compound in our migraine models. What could be the reason?
A1: The inconsistent results you are observing, particularly the discrepancy between potent activity in preclinical models and a lack of efficacy in clinical settings, are a known characteristic of this compound. Preclinical studies, especially those measuring the inhibition of plasma protein extravasation in animal models, show that this compound is as effective, or even more potent, than the established anti-migraine drug sumatriptan.[1][2] However, human clinical trials revealed that this compound did not produce a statistically significant reduction in migraine headache compared to placebo.[3][4] This suggests that the animal models, while useful for studying certain aspects of migraine pathophysiology, may not fully recapitulate the human condition. The primary reason for this discrepancy is believed to be that selective activation of the 5-HT1D receptor subtype alone is not sufficient to elicit an anti-migraine effect in humans.[3]
Q2: What is the established mechanism of action for this compound?
A2: this compound is a high-affinity, selective agonist for the serotonin (B10506) 5-HT1D receptor.[1][2] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] In the context of migraine, activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals is thought to inhibit the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[7][8]
Q3: We are seeing minimal to no vasoconstrictor activity with this compound in our vascular assays. Is this expected?
A3: Yes, this is an expected and key feature of this compound. Unlike non-selective 5-HT1B/1D agonists like sumatriptan, which cause vasoconstriction via the 5-HT1B receptor, this compound is highly selective for the 5-HT1D receptor.[1][2] Preclinical studies have demonstrated that this compound does not cause significant vasoconstriction in various vascular beds, including coronary, carotid, and meningeal arteries.[1][2] This high selectivity was a primary rationale for its development, aiming to provide a migraine therapy devoid of the cardiovascular side effects associated with triptans.
Q4: What are the key binding and functional parameters of this compound?
A4: this compound exhibits high affinity and selectivity for the human 5-HT1D receptor. Key quantitative parameters are summarized in the tables below.
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Human 5-HT1D | 6 |
| Human 5-HT1B | >18,000 |
Data sourced from McCall et al., 2002.[1]
Table 2: Preclinical Functional Efficacy of this compound
| Assay | This compound | Sumatriptan |
| Intrinsic Activity at human 5-HT1D Receptor (% of 5-HT) | 70% | 84% |
| Inhibition of Plasma Protein Extravasation | Equally effective, half-log more potent | Equally effective |
Data sourced from McCall et al., 2002.[1]
Table 3: Clinical Trial Efficacy of this compound (50 mg oral dose)
| Outcome (at 2 hours post-dose) | This compound (n=34) | Placebo (n=35) |
| Headache Relief | 29.4% | 40.0% |
| Headache Free | 8.8% | 5.7% |
Data sourced from Gomez-Mancilla et al., 2001.[3]
Experimental Protocols
Detailed Methodology 1: 5-HT1D Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of a compound like this compound to the 5-HT1D receptor.
-
Preparation of Cell Membranes:
-
Use a stable cell line expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture cells to confluency, then harvest by scraping into ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
Radioligand specific for the 5-HT1D receptor (e.g., [3H]5-carboxamidotryptamine, [3H]5-CT). The concentration should be at or below its Kd for the receptor.
-
A competing non-labeled ligand (e.g., this compound) at various concentrations to generate a competition curve.
-
For determining non-specific binding, add a high concentration of a non-labeled 5-HT1D ligand (e.g., 10 µM 5-HT).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold buffer to reduce non-specific binding.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Use a non-linear regression analysis (e.g., one-site competition model in Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology 2: Neurogenic Plasma Protein Extravasation Assay
This protocol describes a common preclinical model to assess the potential anti-migraine activity of compounds like this compound.
-
Animal Preparation:
-
Use an appropriate animal model, such as a guinea pig or rat.
-
Anesthetize the animal (e.g., with a mixture of ketamine and xylazine).
-
Cannulate the femoral vein for intravenous administration of compounds and a fluorescent dye.
-
Expose the dura mater through a craniotomy.
-
-
Experimental Procedure:
-
Administer the test compound (this compound) or vehicle intravenously.
-
After a predetermined time (e.g., 15-30 minutes), administer a fluorescent dye that binds to plasma proteins (e.g., Evans blue or FITC-albumin) intravenously.
-
Induce neurogenic inflammation by electrical stimulation of the trigeminal ganglion or topical application of a pro-inflammatory substance (e.g., capsaicin) to the dura mater.
-
Allow the stimulation to proceed for a set period (e.g., 5-10 minutes).
-
-
Quantification of Extravasation:
-
After the stimulation period, perfuse the animal with saline to remove intravascular dye.
-
Carefully dissect the dura mater.
-
Extract the extravasated dye from the dural tissue using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Compare the amount of extravasated dye in the drug-treated group to the vehicle-treated group.
-
Express the results as a percentage inhibition of plasma protein extravasation.
-
A dose-response curve can be generated to determine the ED50 of the compound.
-
Visualizations
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re: Gomez-Mancilla et al. Safety and efficacy of this compound, a selective 5-HT(1D) agonist, in patients with acute migraine. Cephalalgia 2001;21:727-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin type 1D receptors (5HTR) are differentially distributed in nerve fibres innervating craniofacial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin type 1D receptors (5HT1DR) are differentially distributed in nerve fibres innervating craniofacial tissues - PMC [pmc.ncbi.nlm.nih.gov]
PNU-142633 Off-Target Screening Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-142633. The content addresses potential off-target effects and provides guidance for interpreting unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity, selective agonist for the serotonin (B10506) 1D (5-HT1D) receptor.[1][2][3] It was developed as a potential treatment for migraine.[1][2] Preclinical studies have demonstrated its high selectivity for the human 5-HT1D receptor over the 5-HT1B receptor.[4]
Q2: What are the known off-target effects or adverse events associated with this compound?
Clinical trials with this compound revealed some cardiovascular adverse events, including chest pain and QTc prolongation.[5][6] Despite its selectivity against the 5-HT1B receptor, which is associated with vasoconstriction, these findings suggest potential off-target liabilities or an uncharacterized role of the 5-HT1D receptor in cardiac function.[5]
Q3: My experiment shows unexpected cardiovascular effects with this compound. Could this be an off-target effect?
Yes, it is possible. The observed clinical adverse events of chest pain and QTc prolongation suggest that this compound may have off-target activities.[5][6] It is crucial to perform secondary pharmacology and safety screening to investigate these effects.
Q4: How can I investigate the QTc prolongation observed with this compound?
QTc prolongation is often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7] A standard approach to investigate this is to perform a hERG patch-clamp assay to determine if this compound blocks the hERG channel current.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
You observe a cellular phenotype in your experiments that is not readily explained by the known 5-HT1D receptor agonism of this compound.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Use a structurally different 5-HT1D agonist as a positive control. If the phenotype is not replicated, it may be an off-target effect of this compound.
-
Utilize a 5-HT1D receptor antagonist to see if the unexpected phenotype is blocked. If not, this points towards an off-target mechanism.
-
-
Broad Off-Target Screening:
-
Screen this compound against a comprehensive panel of receptors, kinases, ion channels, and enzymes. This can help identify potential off-target binding sites.
-
-
Literature Review:
-
Review literature for off-target effects of structurally similar compounds to this compound.
-
Issue: In Vivo Cardiovascular Liabilities Detected
Your in vivo studies with this compound show cardiovascular effects such as changes in blood pressure, heart rate, or ECG abnormalities.
Troubleshooting Steps:
-
Investigate hERG Channel Inhibition:
-
Comprehensive Cardiovascular Safety Panel:
-
Screen this compound against a panel of cardiovascular targets, including other cardiac ion channels (e.g., sodium, calcium channels), adrenergic receptors, and muscarinic receptors.
-
-
Functional Cardiovascular Assays:
-
Perform ex vivo functional assays, such as isolated Langendorff-perfused heart preparations, to assess direct effects on cardiac function.
-
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor | Binding Affinity (Ki) | Reference |
| Human 5-HT1D | 6 nM | [4] |
| Human 5-HT1B | > 18,000 nM | [4] |
Experimental Protocols
Protocol: In Vitro hERG Patch-Clamp Assay
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology:
-
Whole-cell patch-clamp recordings will be performed.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
A depolarizing pulse to +20 mV is applied to activate the hERG channels, followed by a repolarizing pulse to -50 mV to elicit the characteristic tail current.
-
-
Compound Application:
-
A baseline recording of the hERG current is established.
-
Increasing concentrations of this compound are perfused onto the cells.
-
The effect of each concentration on the hERG tail current is recorded.
-
-
Data Analysis:
-
The percentage of inhibition of the hERG tail current is calculated for each concentration of this compound.
-
An IC50 value is determined by fitting the concentration-response data to a Hill equation.
-
Visualizations
Caption: Workflow for investigating unexpected experimental results with this compound.
Caption: Potential off-target mechanism of this compound leading to QTc prolongation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PNU-142633 Cardiovascular Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of PNU-142633 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an experimental drug candidate that was investigated for the treatment of migraine.[1] It functions as a selective and high-affinity agonist for the serotonin (B10506) 5-HT1D receptor.[1] Its selectivity for the 5-HT1D receptor over the 5-HT1B receptor was a key area of interest, as 5-HT1B receptors are known to mediate vasoconstriction.[2]
Q2: What was the expected cardiovascular profile of this compound based on its mechanism of action?
The primary expectation was that this compound would have a more favorable cardiovascular safety profile compared to triptans (non-selective 5-HT1B/1D agonists). This was based on the hypothesis that the vasoconstrictive effects of triptans are mediated by the 5-HT1B receptor. By selectively targeting the 5-HT1D receptor, this compound was designed to inhibit neurogenic inflammation in the dura, a key process in migraine, without causing the coronary and cerebral vasoconstriction associated with triptans.[2]
Q3: What have preclinical animal models shown regarding the cardiovascular effects of this compound?
Preclinical studies in various animal models, including cats and dogs, have demonstrated that this compound does not induce vasoconstriction in key vascular beds.[2][3] Unlike sumatriptan (B127528), which increased vascular resistance in carotid, meningeal, and coronary arteries, this compound did not alter resistance in these areas.[2][3]
Q4: Were there any unexpected cardiovascular findings in clinical trials?
Yes. Despite the favorable preclinical cardiovascular profile, a clinical trial in patients with acute migraine reported cardiovascular adverse events associated with this compound. These included chest pain in two patients and QTc prolongation in three patients.[4][5] This suggests that selective 5-HT1D receptor agonism may still contribute to adverse cardiovascular effects, independent of vasoconstriction.[4]
Q5: Why might there be a discrepancy between preclinical and clinical cardiovascular findings?
Several factors could contribute to this discrepancy:
-
Species Differences: The pharmacology of the 5-HT1D receptor can differ between species.
-
Complex Human Physiology: The human cardiovascular system's response to 5-HT1D agonism may be more complex than what is observed in anesthetized animal models.
-
Off-Target Effects: While highly selective, this compound could have unforeseen off-target effects at therapeutic concentrations in humans.
-
Metabolites: The metabolic profile of this compound in humans could differ from that in preclinical species, with metabolites potentially having cardiovascular activity.
Troubleshooting Guide
Issue 1: Observing unexpected changes in heart rate or blood pressure in an animal model after this compound administration.
-
Possible Cause: While direct vasoconstrictive effects are not expected, this compound's central nervous system activity could indirectly influence cardiovascular parameters. The compound is known to act on the trigeminal nucleus caudalis.[2][3]
-
Troubleshooting Steps:
-
Confirm Dosing and Formulation: Ensure the correct dose is being administered and that the vehicle is not contributing to the observed effects.
-
Monitor Additional Parameters: Simultaneously measure other physiological parameters such as body temperature and respiratory rate to assess for a more generalized physiological stress response.
-
Consider Anesthesia: The type of anesthetic used can significantly impact cardiovascular responses. Review the literature for anesthetics with minimal cardiovascular interaction.
-
Control for Stress: Ensure animals are appropriately acclimatized to the experimental setup to minimize stress-induced cardiovascular changes.
-
Issue 2: In vitro smooth muscle bath experiments show a contractile response to this compound.
-
Possible Cause: This would be an unexpected finding based on published data.[2][3]
-
Troubleshooting Steps:
-
Verify Tissue Integrity: Ensure the isolated blood vessels are healthy and responding appropriately to positive controls (e.g., potassium chloride, phenylephrine).
-
Receptor Characterization: Use selective antagonists for 5-HT1B and 5-HT1D receptors to confirm which receptor is mediating the observed contraction.
-
Check Compound Purity: Verify the purity and identity of the this compound sample.
-
Species and Vessel Specificity: The expression and function of serotonin receptors can vary significantly between different blood vessels and species. Test a variety of vascular beds.
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) |
| Human 5-HT1D | 6 |
| Human 5-HT1B | > 18,000 |
Data from McCall et al., 2002.[3]
Table 2: Comparative Effects of Sumatriptan and this compound on Vascular Resistance in Animal Models
| Vascular Bed | Sumatriptan Effect on Resistance | This compound Effect on Resistance | Animal Model |
| Carotid Arteries | Increased | No Change | Cat, Dog |
| Meningeal Arteries | Increased | No Change | Cat |
| Coronary Arteries | Increased | No Change | Cat |
Data from McCall et al., 2002 and Muñoz-Islas et al., 2006.[2][3]
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Effects in Anesthetized Cats
-
Animal Preparation: Adult cats are anesthetized with an appropriate anesthetic agent. The femoral artery and vein are catheterized for blood pressure monitoring and drug administration, respectively.
-
Hemodynamic Monitoring: Aortic pressure, heart rate, and blood flow in specific vascular beds (e.g., carotid, coronary) are continuously monitored using appropriate flow probes and pressure transducers.
-
Drug Administration: this compound, sumatriptan (as a positive control), and vehicle are administered intravenously in a dose-escalating manner.
-
Data Analysis: Changes in mean arterial pressure, heart rate, and vascular resistance (calculated as mean arterial pressure divided by blood flow) are recorded and analyzed for statistical significance compared to baseline and vehicle control.
Protocol 2: In Vitro Assessment of Vasoconstrictor Potential in Isolated Arteries
-
Tissue Preparation: Segments of relevant arteries (e.g., coronary, cerebral, meningeal) are dissected from euthanized animals and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric Tension Recording: Changes in isometric tension are recorded using force-displacement transducers.
-
Experimental Procedure:
-
Tissues are brought to a stable baseline tension.
-
The viability of the tissue is confirmed by a contractile response to a depolarizing solution (e.g., high potassium).
-
Cumulative concentration-response curves are generated for this compound and a positive control vasoconstrictor (e.g., sumatriptan, 5-carboxamidotryptamine).
-
-
Data Analysis: The magnitude of the contractile response is expressed as a percentage of the maximum contraction induced by the depolarizing solution.
Visualizations
Caption: this compound's proposed anti-migraine signaling pathway.
Caption: Workflow for assessing this compound's cardiovascular effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling for PNU-142633 Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of PNU-142633 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
This compound is a high-affinity, selective 5-HT1D receptor agonist.[1][2][3] It was investigated as a potential treatment for migraine.[1][4] Its therapeutic rationale was based on its selective action on the 5-HT1D receptor subtype.
Q2: What is non-specific binding and why is it a concern in my experiments with this compound?
Non-specific binding refers to the interaction of a compound, in this case, this compound, with molecules or surfaces other than its intended target (the 5-HT1D receptor). This can lead to an overestimation of the amount of compound bound to the receptor, resulting in inaccurate calculations of binding affinity (Ki, Kd) and receptor density (Bmax). Controlling for non-specific binding is crucial for obtaining reliable and reproducible data.
Q3: How selective is this compound? Am I likely to see significant off-target binding?
This compound is highly selective for the 5-HT1D receptor.[2][3] Studies have shown that it has a much lower affinity for the 5-HT1B receptor, a closely related subtype.[2][3] In fact, one report indicates that this compound does not bind in a significant manner to 30 other tested receptors, suggesting a low probability of significant off-target binding when used at appropriate concentrations.[5]
Q4: What is the recommended method to determine the level of non-specific binding for this compound in a radioligand binding assay?
To determine non-specific binding, you should conduct your binding assay in the presence of a saturating concentration of an unlabeled competitor that also binds to the 5-HT1D receptor. This competitor will occupy the specific binding sites, leaving only the non-specific binding of the radiolabeled this compound to be measured. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).
Q5: What can I use as a competitor to define non-specific binding in a this compound assay?
A common approach is to use a high concentration (typically 100- to 1000-fold higher than the Kd of the competitor) of an unlabeled compound known to bind to the 5-HT1D receptor. For this compound, you could use unlabeled this compound itself or another 5-HT1D selective ligand. Serotonin (5-HT) can also be used as a competitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Excessive Radioligand Concentration: The concentration of labeled this compound is too high, leading to increased binding to lower-affinity, non-specific sites. | Reduce the concentration of the radiolabeled ligand. Ideally, use a concentration at or below the Kd for the 5-HT1D receptor. |
| 2. Inadequate Blocking: The assay surfaces (e.g., filter plates, tubes) have unoccupied sites that the ligand can adhere to. | Use blocking agents such as Bovine Serum Albumin (BSA) or pre-soaking filters with polyethyleneimine (PEI) to minimize surface binding.[6] | |
| 3. Suboptimal Buffer Conditions: The pH, ionic strength, or composition of the assay buffer may be promoting non-specific interactions. | Optimize the buffer composition. This may include adjusting the pH and salt concentration. Adding a small amount of a non-ionic detergent like Tween-20 can also help reduce non-specific binding. | |
| 4. Inefficient Washing: Unbound or loosely bound radioligand is not being effectively removed. | Increase the number and/or volume of wash steps. Ensure the wash buffer is ice-cold to reduce the dissociation of specifically bound ligand during the washing process.[6] | |
| Poor Reproducibility | 1. Inconsistent Pipetting: Variations in reagent volumes can lead to inconsistent results. | Ensure all pipettes are properly calibrated and use consistent pipetting techniques. For high-throughput applications, consider using automated liquid handlers. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics. | Maintain a consistent temperature throughout the incubation period for all samples. | |
| 3. Incomplete Filtration: If using a filtration assay, the vacuum may not be applied evenly, or the filters may not be properly sealed. | Ensure a good seal on the filtration apparatus and apply a consistent vacuum. | |
| Low Specific Binding Signal | 1. Low Receptor Expression: The tissue or cell preparation has a low density of 5-HT1D receptors. | Use a cell line known to express high levels of the 5-HT1D receptor or use a larger amount of tissue/cell membrane preparation. |
| 2. Degraded Ligand or Receptor: The radiolabeled this compound or the receptor preparation may have degraded. | Use fresh reagents and ensure proper storage of all components. Include protease inhibitors during membrane preparation.[6] | |
| 3. Incorrect Assay Conditions: The incubation time may be too short to reach equilibrium. | Determine the optimal incubation time by performing a time-course experiment. |
Quantitative Data Summary: this compound Binding Profile
The following table summarizes the binding affinity of this compound for the human 5-HT1D and 5-HT1B receptors.
| Compound | Target Receptor | Binding Affinity (Ki) in nM |
| This compound | Human 5-HT1D | 6[2][3] |
| This compound | Human 5-HT1B | >18,000[2][3] |
Key Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT1D receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]this compound).
Materials:
-
Cell membranes expressing the human 5-HT1D receptor
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Unlabeled this compound (for determining non-specific binding)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled this compound in assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (e.g., 10-20 µg protein per well)
-
Test compound or unlabeled this compound (for non-specific binding) or buffer (for total binding)
-
Radiolabeled this compound (at a concentration near its Kd)
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Saturation Binding Assay to Determine Total and Non-Specific Binding
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of radiolabeled this compound for the 5-HT1D receptor.
Procedure:
-
Prepare serial dilutions of the radiolabeled this compound in assay buffer.
-
Set up two sets of tubes or wells in a 96-well plate: one for total binding and one for non-specific binding.
-
To the "total binding" wells, add the cell membranes and increasing concentrations of the radiolabeled this compound.
-
To the "non-specific binding" wells, add the cell membranes, increasing concentrations of the radiolabeled this compound, and a saturating concentration of unlabeled this compound.
-
Incubate, filter, wash, and count the radioactivity as described in the competition binding assay protocol.
-
Calculate specific binding at each concentration of the radioligand by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax.
Visual Guides
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
PNU-142633: A Profile in 5-HT1D Receptor Selectivity Compared to Triptans
For researchers, scientists, and professionals in drug development, the quest for highly selective receptor agonists is paramount in minimizing off-target effects and enhancing therapeutic efficacy. PNU-142633, an experimental drug candidate, has been distinguished by its notable selectivity for the 5-HT1D serotonin (B10506) receptor subtype. This guide provides a comparative analysis of this compound against a range of commonly used 5-HT1D agonists, primarily from the triptan class of anti-migraine drugs, supported by experimental data to highlight its unique binding profile.
This compound is a high-affinity 5-HT1D receptor agonist that has demonstrated significantly lower affinity for the 5-HT1B receptor subtype.[1][2][3] This contrasts with the pharmacological profile of many triptans, which typically exhibit high affinity for both 5-HT1B and 5-HT1D receptors.[4][5] The selective action of this compound was investigated as a potential mechanism to achieve anti-migraine effects without the cardiovascular side effects, such as vasoconstriction, which are often attributed to 5-HT1B receptor activation.[1][2]
Comparative Analysis of Binding Affinities
The selectivity of a compound is quantitatively expressed by its binding affinity (Ki) for different receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and several triptans at various 5-HT receptor subtypes.
| Compound | 5-HT1D (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1F (Ki, nM) | Other Subtypes (Ki, nM) |
| This compound | 6 [1][2][3] | >18,000 [1][2][3] | - | - | - |
| Sumatriptan | 17 - 30[6][7] | 27[7] | 100[7] | High affinity[6] | 5-HT1E (high affinity)[6] |
| Eletriptan (B1671169) | 0.92[8] | 3.14[8][9] | - | High affinity[8] | - |
| Almotriptan | Low nanomolar[10] | Low nanomolar[10] | ~60-fold lower than 5-HT1B/1D[10] | High affinity[11] | 5-HT7 (~40-fold lower than 5-HT1B/1D)[10] |
| Rizatriptan | High affinity[12] | High affinity[12] | Weak affinity[12][13] | Weak affinity[12][13] | 5-HT1E (weak affinity), 5-HT7 (weak affinity)[12][13] |
| Naratriptan | High affinity[14] | High affinity[14] | Active at this receptor[15] | High affinity[14] | - |
| Zolmitriptan | High affinity[16][17] | High affinity[16][17] | Moderate affinity[16][17] | - | - |
| Frovatriptan (B193164) | High affinity[18] | High affinity[18] | Moderate affinity[18] | Moderate affinity[18] | 5-HT7 (moderate affinity)[18] |
Note: "High affinity" and "Low nanomolar" are reported where specific Ki values were not available in the searched literature. The table is compiled from multiple sources and experimental conditions may vary.
Functional Potency and Intrinsic Activity
Beyond binding affinity, the functional response elicited by an agonist is a critical parameter. This compound was found to have an intrinsic activity at the human 5-HT1D receptor that was 70% of the response to serotonin (5-HT) in a cytosensor cell-based assay.[1][2] In the same assay, sumatriptan's intrinsic activity was 84% of 5-HT's.[1][2] This indicates that while both are agonists, their maximal cellular response may differ. Functional potency data (EC50 or IC50 values) for a comprehensive range of triptans at the 5-HT1D receptor is less consistently reported across the literature, making a direct tabular comparison challenging.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro experiments, namely radioligand binding assays and functional cell-based assays.
Radioligand Binding Assay Protocol
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. The following is a generalized protocol based on common practices for 5-HT receptors.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand with high affinity and selectivity for the 5-HT1D receptor (e.g., [3H]5-HT).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Cell membranes are prepared from cultured cells recombinantly expressing the 5-HT1D receptor. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature or 37°C).
-
Separation: The incubation is terminated by rapid filtration through the filter plates, which traps the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.
-
Detection: After drying the filter plates, a scintillation cocktail is added, and the radioactivity retained on the filters is measured using a microplate scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay Protocol (General Overview)
Functional assays measure the biological response following receptor activation. For Gi/o-coupled receptors like 5-HT1D, common readouts include the inhibition of adenylyl cyclase (leading to decreased cAMP levels) or the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of an agonist at the 5-HT1D receptor.
General Procedure:
-
Cell Culture: Cells stably expressing the 5-HT1D receptor are cultured.
-
Stimulation: The cells are treated with varying concentrations of the agonist.
-
Signal Detection: The cellular response is measured. This could involve:
-
cAMP Assay: Measuring the decrease in intracellular cAMP levels, often using immunoassays (e.g., RIA, HTRF).
-
Membrane Potential Assay: Detecting changes in membrane potential due to ion channel activation using fluorescent dyes.
-
[35S]GTPγS Binding Assay: Measuring the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Visualizing Key Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT1D receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway of the Gi/o-coupled 5-HT1D receptor.
Caption: General workflow for a radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Naratriptan has a selective inhibitory effect on trigeminovascular neurones at central 5-HT1A and 5-HT(1B/1D) receptors in the cat: implications for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zolmitriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142633: A Highly Selective Ligand for Use as a Negative Control in 5-HT1B Receptor Studies
A Comparison Guide for Researchers in Neuroscience and Drug Development
The serotonin (B10506) 1B (5-HT1B) receptor, a key player in neurotransmission and a target for various therapeutic agents, necessitates the use of precise pharmacological tools for its study. A critical component of rigorous 5-HT1B receptor research is the use of appropriate negative controls to ensure experimental specificity. This guide provides a comprehensive comparison of PNU-142633 as a negative control for the 5-HT1B receptor, alongside other potential alternatives, supported by experimental data and detailed protocols.
The Rationale for a Negative Control in 5-HT1B Receptor Research
In 5-HT1B receptor binding and functional assays, a negative control is a compound that, under the experimental conditions, should not interact with the 5-HT1B receptor. The inclusion of a negative control is crucial to:
-
Confirm Specificity: Ensure that the observed effects are mediated by the 5-HT1B receptor and not due to off-target interactions.
-
Identify False Positives: Distinguish true receptor-ligand interactions from non-specific binding or other artifacts.
-
Validate Assay Performance: Demonstrate the selectivity of the experimental setup.
An ideal negative control for 5-HT1B receptor studies should possess high affinity for a related but distinct receptor subtype while exhibiting negligible affinity for the 5-HT1B receptor itself.
This compound: An Excellent Candidate for a Negative Control
This compound is a highly selective 5-HT1D receptor agonist.[1][2] Its pharmacological profile makes it an exceptional negative control for 5-HT1B receptor investigations. Preclinical studies have demonstrated that this compound has a high affinity for the human 5-HT1D receptor, with a Ki of 6 nM, but an extremely low affinity for the human 5-HT1B receptor, with a Ki of >18,000 nM.[1][2] This significant difference in binding affinity, exceeding three orders of magnitude, provides a clear basis for its use as a negative control. In experiments focused on 5-HT1B, this compound would not be expected to bind to or elicit a functional response from the 5-HT1B receptor, thereby validating the specificity of the assay for 5-HT1B.
Comparative Analysis of Negative Control Agents
To provide a comprehensive overview, the following table compares the binding affinities of this compound and other compounds that can be considered as negative controls in the context of 5-HT1B receptor studies. These alternatives are typically selective antagonists for other serotonin receptor subtypes.
| Compound | Primary Target | 5-HT1B Receptor Affinity (pKi) | 5-HT1B Receptor Affinity (Ki in nM) | Selectivity for Primary Target over 5-HT1B | Reference |
| This compound | 5-HT1D Agonist | < 4.7 | > 18,000 | > 3000-fold (for 5-HT1D) | [1][2] |
| WAY-100635 | 5-HT1A Antagonist | 6.6 | ~250 | > 100-fold (for 5-HT1A) | [3][4] |
| SB-224289 | 5-HT1B Antagonist | 8.16 | ~6.9 | (Selective 5-HT1B antagonist, not a negative control) | [5][6] |
| GR-127935 | 5-HT1B/1D Antagonist | High | Nanomolar range | (Binds to 5-HT1B, not a negative control) | [7][8] |
Note: A higher pKi value indicates a higher binding affinity. Ki values are approximate and can vary between studies and experimental conditions.
Based on the data, this compound demonstrates superior selectivity and significantly lower affinity for the 5-HT1B receptor compared to other potential negative controls, solidifying its suitability for this role. While selective antagonists for other receptors like WAY-100635 can be used, their affinity for 5-HT1B, although lower than for their primary target, might be a consideration in some sensitive assays.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for radioligand binding and functional assays for the 5-HT1B receptor.
Radioligand Binding Assay Protocol
This protocol is adapted from standard methodologies for determining the binding affinity of compounds to the 5-HT1B receptor.[9][10][11][12]
Objective: To measure the ability of a test compound to displace a specific radioligand from the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
Radioligand: [³H]-GR125743 or another suitable 5-HT1B selective radioligand.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test compounds (e.g., this compound as a negative control).
-
Non-specific binding control: 10 µM of a high-affinity 5-HT1B ligand (e.g., serotonin or GR127935).
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Compound Addition: Add 50 µL of test compound at various concentrations. For the negative control (this compound), a high concentration (e.g., 10 µM) is typically used. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Radioligand Addition: Add 50 µL of the radioligand at a concentration near its Kd value to all wells.
-
Membrane Addition: Add 50 µL of the 5-HT1B receptor-expressing cell membranes to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Drying: Dry the filters completely.
-
Scintillation Counting: Place the dried filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation. This compound should show minimal to no displacement of the radioligand.
cAMP Functional Assay Protocol
This protocol measures the functional activity of the 5-HT1B receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase and thus decreases intracellular cyclic AMP (cAMP) levels.[13][14][15]
Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT1B receptor by measuring changes in cAMP levels.
Materials:
-
Cells stably expressing the human 5-HT1B receptor.
-
Assay medium: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (e.g., this compound as a negative control).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well cell culture plates.
Procedure:
-
Cell Plating: Seed the 5-HT1B expressing cells into the appropriate cell culture plates and grow to confluency.
-
Compound Pre-incubation (for antagonist testing): Remove the culture medium and add the assay medium containing various concentrations of the test antagonist. Incubate for 15-30 minutes at 37°C.
-
Agonist/Forskolin Addition:
-
For agonist testing: Add the test agonist at various concentrations to the cells in assay medium.
-
For antagonist testing: After the pre-incubation period, add a fixed concentration of a known 5-HT1B agonist (e.g., serotonin at its EC80 concentration).
-
To amplify the signal for Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited by the 5-HT1B agonist.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
For agonist testing: Plot the cAMP levels against the log of the agonist concentration to determine the EC50 value. This compound should not produce a dose-dependent decrease in cAMP.
-
For antagonist testing: Plot the cAMP levels against the log of the antagonist concentration to determine the IC50 value.
-
Visualizing Key Concepts
To further clarify the experimental logic and pathways, the following diagrams are provided.
Caption: 5-HT1B receptor signaling pathway.
Caption: Experimental workflow for a 5-HT1B radioligand binding assay.
Caption: Logical relationship for selecting a negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. blossombio.com [blossombio.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating 5-HT1D Receptor Function: A Comparative Guide to PNU-142633 and Alternative Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PNU-142633, a selective 5-HT1D receptor agonist, with other relevant compounds. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for validating 5-HT1D receptor function.
Introduction to the 5-HT1D Receptor and this compound
The 5-hydroxytryptamine 1D (5-HT1D) receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] As a member of the 5-HT1 receptor family, its activation is coupled to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is crucial in modulating the release of various neurotransmitters, including serotonin (B10506) itself, dopamine, and norepinephrine.[1][4] The 5-HT1D receptor's role in cerebral vasoconstriction has made it a significant target in the development of therapeutics for migraine headaches.[2][5]
This compound is a highly selective and high-affinity agonist for the human 5-HT1D receptor.[6][7][8][9] It was developed as a potential anti-migraine agent, exhibiting a significantly greater affinity for the 5-HT1D receptor over the closely related 5-HT1B receptor, a characteristic that distinguishes it from many "triptan" drugs which are agonists at both receptors.[6][8][9] While it showed promise in preclinical studies by effectively preventing plasma protein extravasation, a key process in migraine pathology, its clinical efficacy in treating acute migraine attacks was disappointing.[8][10][11] Nevertheless, its high selectivity makes it a valuable research tool for specifically probing 5-HT1D receptor function.
Comparative Analysis of 5-HT1D Receptor Ligands
The following tables summarize the binding affinity and functional activity of this compound in comparison to other commonly used or notable 5-HT1D receptor ligands.
Table 1: Binding Affinity of Selected Ligands for the 5-HT1D Receptor
| Compound | Receptor Subtype | Species | Ki (nM) | pKi | pIC50 | Notes |
| This compound | human 5-HT1D | Human | 6[7][8][9] | - | - | Highly selective over 5-HT1B (Ki > 18000 nM)[7][8][9] |
| Sumatriptan (B127528) | 5-HT1D | Human, various | - | - | 7.6[10] | Also binds with high affinity to 5-HT1B receptors. |
| Donitriptan | 5-HT1B/1D | Human | Subnanomolar | - | - | High-efficacy agonist.[6] |
| BRL-15572 | human 5-HT1D | Human | - | 7.9[7] | - | Antagonist with 60-fold selectivity over h5-HT1B.[2] |
| Lasmiditan | 5-HT1F | Human | 1357 | - | - | Highly selective for 5-HT1F, with low affinity for 5-HT1D.[12][13] |
| GR-46611 | 5-HT1D | - | - | - | - | Selective 5-HT1D receptor agonist.[14] |
Table 2: Functional Activity of Selected Ligands at the 5-HT1D Receptor
| Compound | Assay Type | Receptor Subtype | Species | Intrinsic Activity (% of 5-HT) | pEC50 | pKB | Notes |
| This compound | Cytosensor cell-based assay | human 5-HT1D | Human | 70%[8] | - | - | Compared to 84% for sumatriptan in the same assay.[8] |
| Sumatriptan | Cytosensor cell-based assay | human 5-HT1D | Human | 84%[8] | - | - | - |
| Donitriptan | cAMP formation, GTPγS binding | human 5-HT1B/1D | Human | High intrinsic activity, equivalent to 5-HT.[6] | - | - | More potent and larger amplitude responses than sumatriptan in neuronal models.[6] |
| BRL-15572 | [35S]GTPγS binding | h5-HT1D | Human | Partial agonist | 8.1[7] | 7.1 (cAMP)[2] | Functions as an antagonist in cAMP assays.[2] |
Experimental Methodologies
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a test compound, or the inhibitory constant (Ki) of a competing ligand.
General Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the 5-HT1D receptor (e.g., human temporal cortex, CHO cells transfected with the human 5-HT1D receptor) in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15][16]
-
Incubation: Incubate the cell membranes with a specific radioligand (e.g., [3H]5-HT) at various concentrations (for saturation assays) or a fixed concentration in the presence of increasing concentrations of a competing unlabeled ligand (for competition assays).[15][16] To ensure specific binding to the 5-HT1D receptor, other receptor subtypes are often blocked using selective antagonists (e.g., 8-OH-DPAT for 5-HT1A, propranolol (B1214883) for 5-HT1B, and mesulergine (B1205297) for 5-HT1C).[16]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
Functional Assays (cAMP Accumulation Assay)
This assay measures the ability of a ligand to activate the 5-HT1D receptor and elicit a downstream signaling response, specifically the inhibition of adenylyl cyclase.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist or the potency (IC50) of an antagonist.
General Protocol:
-
Cell Culture: Use cells stably expressing the human 5-HT1D receptor (e.g., CHO cells).
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test agonist. For antagonist testing, cells are co-incubated with a fixed concentration of an agonist and varying concentrations of the antagonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often employing techniques like TR-FRET.[17]
-
Data Analysis: Plot the concentration-response curves and analyze them using non-linear regression to determine EC50, Emax, and IC50 values.
Visualizing Signaling and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: 5-HT1D receptor activation by an agonist leads to the inhibition of adenylyl cyclase via a Gi/o protein, resulting in decreased cAMP levels and modulation of neurotransmitter release.
References
- 1. medkoo.com [medkoo.com]
- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRL-15572 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frovatriptan - Wikipedia [en.wikipedia.org]
- 5. Lasmiditan and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. apexbt.com [apexbt.com]
- 8. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. A 5-HT1D-Receptor Agonist Protects Dravet Syndrome Mice from Seizure and Early Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
A Tale of Two Serotonin Agonists: PNU-142633 and Lasmiditan in Migraine Therapy
A comparative analysis of PNU-142633 and lasmiditan (B1674530) reveals a critical distinction in serotonin (B10506) receptor targeting for the acute treatment of migraine. While both compounds were developed to act on serotonin receptors within the trigeminal nervous system, their divergent selectivity for 5-HT1D and 5-HT1F receptors, respectively, has led to vastly different clinical outcomes. This guide provides a detailed comparison of their pharmacological profiles, supported by experimental data, to illuminate the nuanced roles of these two serotonin receptor subtypes in migraine pathophysiology.
Introduction
The serotonin (5-hydroxytryptamine, 5-HT) system has long been a focal point in migraine research. The success of triptans, which are 5-HT1B/1D receptor agonists, underscored the therapeutic potential of targeting these receptors. However, the vasoconstrictive effects mediated by the 5-HT1B receptor limited their use in patients with cardiovascular comorbidities. This spurred the development of more selective agonists, leading to the investigation of compounds like this compound, a selective 5-HT1D receptor agonist, and lasmiditan, a selective 5-HT1F receptor agonist. While this compound ultimately failed to demonstrate efficacy in clinical trials, lasmiditan has emerged as an effective acute migraine treatment, highlighting the distinct roles of the 5-HT1D and 5-HT1F receptors.
Mechanism of Action: A Shift in Focus from Vasoconstriction to Neuronal Inhibition
The prevailing hypothesis for the action of anti-migraine serotonin agonists has shifted from a primary focus on cranial vasoconstriction to the inhibition of neuronal activity in the trigeminal system. Both this compound and lasmiditan were designed to leverage this neuronal mechanism.
This compound exerts its effect as a selective agonist of the 5-HT1D receptor.[1] These receptors are located on presynaptic trigeminal nerve terminals and are believed to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are pivotal in the generation of migraine pain.[2][3] By activating these autoreceptors, this compound was expected to quell the neurogenic inflammation associated with migraine attacks.
Lasmiditan , in contrast, is a highly selective agonist of the 5-HT1F receptor.[4][5][6] Similar to 5-HT1D receptors, 5-HT1F receptors are found on trigeminal neurons.[4][5] Activation of these receptors also inhibits the release of CGRP and the neurotransmitter glutamate, thereby dampening the transmission of pain signals within the trigeminal pathway.[4][5][6] A key differentiator for lasmiditan is its lack of significant affinity for 5-HT1B receptors, which mediate vasoconstriction.[4][7] This selective, neurally-acting mechanism offers a therapeutic advantage for patients with or at risk for cardiovascular disease.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and lasmiditan, highlighting their distinct receptor binding affinities and functional activities.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |
| This compound | 5-HT1D | 6 | >3000-fold for 5-HT1D over 5-HT1B (Ki > 18,000 nM) | [8][9] |
| Lasmiditan | 5-HT1F | 2.21 | >440-fold for 5-HT1F over 5-HT1B (Ki = 1043 nM) and 5-HT1D (Ki = 1357 nM) | [4] |
Table 2: Functional Activity
| Compound | Assay Type | Receptor | Intrinsic Activity | Reference |
| This compound | Cytosensor Cell-Based Assay | Human 5-HT1D | 70% of 5-HT | [8] |
| Lasmiditan | [35S]-GTPγS Binding Assay | Human 5-HT1F | Nanomolar efficacy | [4] |
| Lasmiditan | [35S]-GTPγS Binding Assay | Human 5-HT1B/1D | No discernible agonist activity | [4] |
Preclinical and Clinical Efficacy: A Story of Divergent Outcomes
Preclinical models of migraine, such as the inhibition of plasma protein extravasation in the dura mater, provided initial evidence for the potential efficacy of both compounds.
This compound was shown to be as effective as sumatriptan, and even slightly more potent, in preventing plasma protein extravasation induced by trigeminal ganglion stimulation.[8] Furthermore, it did not cause vasoconstriction in carotid, meningeal, or coronary arteries, unlike sumatriptan.[8] However, despite these promising preclinical findings, a randomized, double-blind, placebo-controlled clinical trial in patients with acute migraine found that a 50 mg oral dose of this compound showed no statistically significant difference from placebo in headache relief or pain-free rates at 1 and 2 hours post-dose.[10]
Lasmiditan also demonstrated efficacy in preclinical models by inhibiting dural plasma protein extravasation.[4] In stark contrast to this compound, lasmiditan has shown consistent efficacy in large-scale clinical trials. It is an approved medication for the acute treatment of migraine with or without aura in adults.[11] Network meta-analyses, however, suggest that while effective, lasmiditan may have a lower efficacy for pain freedom and pain relief at 2 hours compared to some triptans.[12][13]
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for their target serotonin receptors.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1D or 5-HT1F).
-
Radioligand Competition: A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or lasmiditan).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Activity Assays
Objective: To determine the functional activity (agonist efficacy) of the compounds at their target receptors.
Cytosensor Cell-Based Assay (for this compound):
-
Cell Culture: Cells expressing the human 5-HT1D receptor are cultured on a microphysiometer sensor.
-
Stimulation: The cells are exposed to varying concentrations of the test compound (this compound) or the natural ligand (5-HT).
-
Measurement: The microphysiometer measures changes in the extracellular acidification rate, which is an indicator of cellular metabolic activity and receptor activation.
-
Data Analysis: The response to the test compound is compared to the maximal response induced by 5-HT to determine its intrinsic activity.
[35S]-GTPγS Binding Assay (for Lasmiditan):
-
Membrane Preparation: Cell membranes expressing the human 5-HT1F receptor are prepared.
-
Reaction Mixture: The membranes are incubated with the non-hydrolyzable GTP analog, [35S]-GTPγS, GDP, and varying concentrations of the test compound (lasmiditan).
-
Agonist Stimulation: Agonist binding to the G-protein coupled receptor promotes the exchange of GDP for [35S]-GTPγS on the Gα subunit.
-
Separation and Quantification: The reaction is terminated, and the amount of [35S]-GTPγS bound to the Gα subunit is quantified by scintillation counting after separation of bound from free radiolabel.
-
Data Analysis: The amount of [35S]-GTPγS binding is plotted against the agonist concentration to determine the potency (EC50) and efficacy (Emax).
Signaling Pathways
The 5-HT1D and 5-HT1F receptors are both Gi/o-protein coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic novelties in migraine: new drugs, new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 9. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 10. PNU 142633 (1985) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tolerability of a novel 5-HT1D agonist, PNU-142633F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repub.eur.nl [repub.eur.nl]
PNU-142633: A Comparative Guide to its Serotonin Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PNU-142633's binding affinity and functional activity, focusing on its cross-reactivity with various serotonin (B10506) (5-HT) receptor subtypes. The information is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
High Selectivity for the 5-HT1D Receptor
This compound is a potent and highly selective agonist for the human 5-HT1D receptor. Experimental data consistently demonstrates its significant preference for this receptor subtype over the closely related 5-HT1B receptor. This selectivity is a key characteristic of this compound, distinguishing it from many other serotonergic compounds, such as the triptan class of migraine drugs, which typically exhibit high affinity for both 5-HT1B and 5-HT1D receptors.
Binding Affinity Profile
Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for human 5-HT1D and 5-HT1B receptors. The results clearly illustrate the compound's selectivity.
| Receptor Subtype | This compound Ki (nM) | Reference Compound (Sumatriptan) Ki (nM) |
| Human 5-HT1D | 6[1][2] | 10.3 |
| Human 5-HT1B | >18,000[1][2] | 15.8 |
Data presented as the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.
At present, comprehensive data on the binding affinity of this compound for other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7) is not extensively available in published literature. The primary focus of existing research has been on the 5-HT1D and 5-HT1B receptors due to their relevance in migraine pathophysiology.
Functional Activity Profile
Functional assays confirm the agonist activity of this compound at the human 5-HT1D receptor. In a cytosensor cell-based assay, this compound demonstrated significant intrinsic activity.
| Receptor Subtype | This compound Intrinsic Activity (% of 5-HT response) | Reference Compound (Sumatriptan) Intrinsic Activity (% of 5-HT response) |
| Human 5-HT1D | 70%[1] | 84%[1] |
Intrinsic activity represents the ability of the compound to produce a functional response upon binding to the receptor, relative to the endogenous ligand 5-HT.
Similar to the binding affinity data, functional activity data for this compound at other serotonin receptor subtypes is not widely documented.
Experimental Methodologies
The quantitative data presented in this guide are derived from established experimental protocols designed to assess ligand-receptor interactions and subsequent cellular responses.
Radioligand Binding Assay
This technique is utilized to determine the binding affinity of a compound for a specific receptor. The general workflow for a competitive radioligand binding assay is as follows:
Protocol Outline:
-
Preparation of Receptor Membranes: Cell membranes from cell lines recombinantly expressing the target human serotonin receptor subtype are prepared.
-
Incubation: The receptor membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]5-HT) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Detection: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Cytosensor Microphysiometer Assay
This functional assay measures the metabolic activity of cells as an indicator of receptor activation. For G-protein coupled receptors like the 5-HT1D receptor, which are coupled to Gi, agonist binding leads to an inhibition of adenylyl cyclase, resulting in a decrease in the extracellular acidification rate (ECAR).
5-HT1D Receptor Signaling Pathway
This compound exerts its effects by activating the 5-HT1D receptor, a member of the G-protein coupled receptor (GPCR) family. The signaling cascade initiated by the activation of this receptor is outlined below.
References
PNU-142633: A Comparative Analysis in the Context of Triptan-Resistant Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-142633, a highly selective 5-HT1D receptor agonist, with traditional triptans. The focus is on its preclinical efficacy and theoretical potential in addressing triptan resistance in migraine. While direct experimental data on this compound in established triptan-resistant animal models is not available in the public domain, this guide extrapolates its potential based on its distinct mechanism of action and performance in standard preclinical migraine models.
Executive Summary
This compound emerged as a promising anti-migraine candidate due to its high affinity and selectivity for the 5-HT1D receptor subtype, distinguishing it from triptans which are agonists for both 5-HT1B and 5-HT1D receptors. The rationale for its development was to target the neuronal component of migraine pathophysiology, mediated by 5-HT1D receptors, while avoiding the 5-HT1B-mediated vasoconstriction associated with the cardiovascular side effects of triptans.[1]
Preclinical studies demonstrated that this compound was as effective, and even more potent than sumatriptan (B127528) in inhibiting neurogenic plasma protein extravasation, a key process in migraine pathology. Furthermore, it successfully reduced the activation of the trigeminal nucleus caudalis, a central relay for migraine pain, without inducing vasoconstriction in cranial or coronary arteries. Despite this promising preclinical profile, this compound failed to show efficacy in a clinical trial for acute migraine treatment, leading to the discontinuation of its development.[2][3]
The reasons for this translational failure are not fully understood but suggest that 5-HT1D receptor agonism alone may be insufficient for acute migraine relief in humans. However, its unique pharmacological profile warrants a retrospective analysis, particularly in the context of triptan resistance, a significant clinical challenge.
Data Presentation: this compound vs. Sumatriptan - A Preclinical Comparison
The following table summarizes the key preclinical pharmacological and efficacy data for this compound in comparison to the gold-standard triptan, sumatriptan.
| Parameter | This compound | Sumatriptan | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| Human 5-HT1D | 6 | Medium Affinity | |
| Human 5-HT1B | >18,000 | High Affinity | [4] |
| Intrinsic Activity (vs. 5-HT) | |||
| Human 5-HT1D Receptor | 70% | 84% | [4] |
| Efficacy in Preclinical Migraine Models | |||
| Inhibition of Plasma Protein Extravasation | Half-log more potent than sumatriptan | Effective | [4] |
| Reduction of Trigeminal Nucleus Caudalis Blood Flow | Effective | Effective | |
| Cardiovascular Effects | |||
| Vasoconstriction of Carotid, Meningeal, and Coronary Arteries | No effect | Induces vasoconstriction |
Signaling Pathways and Experimental Workflow
Serotonin Receptor Signaling in Migraine
Triptans are thought to exert their anti-migraine effects through a dual mechanism involving both 5-HT1B and 5-HT1D receptors. This compound, being a selective 5-HT1D agonist, was designed to isolate the neuronal inhibitory effects from the vascular effects.
Caption: Differential signaling of Triptans and this compound.
Experimental Workflow: Neurogenic Plasma Protein Extravasation Model
A common preclinical model to assess the efficacy of anti-migraine drugs is the electrical stimulation of the trigeminal ganglion to induce neurogenic plasma protein extravasation (PPE) in the dura mater.
Caption: Workflow for the neurogenic PPE model.
Experimental Protocols
Neurogenic Plasma Protein Extravasation (PPE) Model
This model is used to quantify the inhibition of neurogenic inflammation in the dura mater, a key event in migraine pathophysiology.
-
Animal Preparation: Male Hartley guinea pigs (250-350 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital). The femoral vein is cannulated for intravenous administration of drugs and dyes.
-
Trigeminal Ganglion Stimulation: The animal is placed in a stereotaxic frame. A stimulating electrode is lowered into the trigeminal ganglion.
-
Dye Administration: A dye that binds to albumin, such as Evans blue (e.g., 30 mg/kg), is injected intravenously. This allows for the visualization and quantification of plasma protein leakage.
-
Drug Administration: The test compound (this compound or a triptan) or vehicle is administered intravenously or subcutaneously at various doses prior to trigeminal ganglion stimulation.
-
Stimulation and Sample Collection: The trigeminal ganglion is stimulated electrically (e.g., 5 Hz, 1.2 mA, 5 ms (B15284909) duration for 3 minutes). After a set period, the animal is euthanized, and the dura mater is dissected.
-
Quantification: The extravasated dye in the dura mater is extracted using a solvent (e.g., formamide) and quantified by spectrophotometry at a specific wavelength (e.g., 620 nm). The amount of extravasated dye is an index of neurogenic inflammation. The inhibitory potency of the drug is often expressed as an ID50 value (the dose required to inhibit extravasation by 50%).
Trigeminal Nucleus Caudalis (TNC) Blood Flow Model
This model assesses the central effects of anti-migraine compounds by measuring changes in blood flow in the TNC, which reflects neuronal activity.
-
Animal Preparation: Adult cats of either sex are anesthetized (e.g., with α-chloralose and urethane). The animals are artificially ventilated.
-
Surgical Procedures: A craniotomy is performed to expose the trigeminal ganglion for stimulation. A laser Doppler flow probe is placed on the surface of the TNC to measure blood flow.
-
Stimulation Protocol: The trigeminal ganglion is stimulated electrically (e.g., at 1 and 10 Hz for 30-second periods).
-
Drug Administration: The test compound or vehicle is administered intravenously.
-
Data Acquisition: TNC blood flow is continuously recorded before, during, and after trigeminal stimulation, both before and after drug administration. The drug's efficacy is determined by its ability to reduce the stimulation-induced increase in TNC blood flow.
This compound in the Context of Triptan Resistance
Triptan resistance is a complex clinical issue where patients have a partial or no response to triptan treatment.[5] The mechanisms are not fully elucidated but may involve receptor downregulation, altered receptor sensitivity, or central sensitization.
While there are no direct preclinical studies of this compound in triptan-resistant models, its mechanism of action allows for some theoretical considerations:
-
Bypassing 5-HT1B Receptor Alterations: If triptan resistance is in part due to downregulation or desensitization of 5-HT1B receptors, the selective action of this compound on 5-HT1D receptors could potentially offer an alternative therapeutic avenue.
-
Targeting Neurogenic Inflammation: this compound's potent inhibition of neurogenic plasma protein extravasation suggests it could be effective in patients where this is a primary driver of their migraines, even if they are triptan-resistant for other reasons.
-
Lack of Vasoconstriction: For patients who are triptan non-responders and also have cardiovascular contraindications, a non-vasoactive compound like this compound would have been a theoretically safer option.
However, the clinical failure of this compound suggests that selective 5-HT1D agonism is not sufficient to abort a migraine attack. This could imply that:
-
5-HT1B receptor-mediated vasoconstriction is a crucial component of the anti-migraine action of triptans.
-
The central effects of triptans, potentially mediated by both 5-HT1B and 5-HT1D receptors, are more critical than previously thought.
-
The preclinical models, while valuable, may not fully recapitulate the complexity of a migraine attack in humans.
Conclusion
This compound represents a mechanistically elegant approach to migraine therapy, aiming to separate the desired neuronal inhibitory effects from the potentially problematic vascular effects of triptans. Its preclinical profile was impressive, demonstrating potent inhibition of key migraine-related pathological events. However, its failure in clinical trials underscores the complexities of migraine pathophysiology and the challenges of translating preclinical findings to clinical efficacy.
For researchers in the field, the story of this compound provides valuable lessons. It highlights the importance of the 5-HT1B receptor in the acute treatment of migraine and suggests that targeting multiple mechanisms may be necessary for robust clinical efficacy. While this compound itself is not a viable therapeutic, the exploration of selective receptor agonists continues to inform the development of novel anti-migraine agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound, a selective 5-HT1D agonist, in patients with acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Novel 5-HT1D Receptor Antagonists Using PNU-142633
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating novel 5-hydroxytryptamine (5-HT) 1D receptor antagonists. Leveraging the selective 5-HT1D receptor agonist PNU-142633 as a pharmacological tool, this document outlines key experimental protocols, presents comparative data for known antagonists, and visualizes critical workflows and signaling pathways.
The 5-HT1D receptor, a member of the G-protein coupled receptor superfamily, is a key target in the development of therapeutics for migraine and other neurological disorders. The validation of new chemical entities as selective and potent 5-HT1D antagonists is a critical step in the drug discovery pipeline. This guide details the use of this compound, a high-affinity 5-HT1D receptor agonist, in the characterization of novel antagonists.
Comparative Data of 5-HT1D Receptor Ligands
The selection of appropriate tool compounds is paramount for the successful validation of novel antagonists. This compound stands out as a highly selective 5-HT1D receptor agonist, exhibiting a significant affinity preference over the closely related 5-HT1B receptor.[1][2][3] This selectivity is crucial for developing assays that specifically probe 5-HT1D receptor function. Below is a comparative summary of this compound and established 5-HT1D receptor antagonists.
| Compound | Type | Human 5-HT1D Ki (nM) | Human 5-HT1B Ki (nM) | Selectivity (fold) for 5-HT1D vs 5-HT1B | Functional Antagonism (pA2/pKB) |
| This compound | Agonist | 6[1][2][3] | >18,000[1][2][3] | >3000 | N/A |
| BRL-15572 | Antagonist | ~12.6 (pKi = 7.9)[4][5][6] | ~794 (pKi = 6.1)[6] | ~63 | 7.1 (pKB)[6] |
| GR-127935 | Antagonist | ~3.2 (pKi = 8.5)[7] | ~3.2 (pKi = 8.5)[7] | 1 | 9.1 (pA2)[8] |
| SB-224289 | Antagonist | ~138 (pKi = 6.86) | 1.9 (pKi = 8.72) | ~0.014 (selective for 5-HT1B) | - |
Experimental Protocols
The validation of a novel 5-HT1D receptor antagonist typically involves a tiered approach, beginning with binding assays to determine affinity and selectivity, followed by functional assays to assess the mode and potency of action.
Radioligand Binding Assay for 5-HT1D Receptor
This assay determines the binding affinity (Ki) of a novel compound for the 5-HT1D receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-5-Carboxamidotryptamine ([³H]-5-CT) or another suitable 5-HT1D receptor radioligand.
-
This compound (for validation of agonist binding).
-
Novel antagonist compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the novel antagonist. For determination of non-specific binding, a high concentration of a non-labeled 5-HT1D ligand (e.g., 10 µM 5-HT) is used.
-
Equilibration: Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the novel antagonist (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
This assay measures the ability of a novel antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
A cell line stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound (as the agonist).
-
Novel antagonist compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and buffers.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the novel antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of this compound (typically at its EC80 or EC90 concentration) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value. This can be used to calculate the antagonist's potency, often expressed as a pA2 or KB value.
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the 5-HT1D receptor. An antagonist will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1D receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound (as the agonist).
-
Novel antagonist compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Scintillation fluid.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of the novel antagonist for 15-30 minutes at 30°C.
-
Agonist Addition: Add a fixed concentration of this compound.
-
Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture for 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Scintillation Counting: Measure the filter-bound radioactivity.
-
Data Analysis: Determine the IC50 of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
5-HT1D receptor signaling pathway.
Experimental workflow for antagonist validation.
Logical relationship of compounds and assays.
Conclusion
The validation of novel 5-HT1D receptor antagonists is a multi-faceted process that relies on the use of well-characterized pharmacological tools and robust experimental methodologies. This compound, with its high selectivity for the 5-HT1D receptor, serves as an excellent agonist for probing the antagonistic properties of new chemical entities. By employing a systematic approach of binding and functional assays, researchers can confidently characterize the affinity, potency, and selectivity of novel antagonists, paving the way for the development of new and improved therapeutics.
References
- 1. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]
- 8. GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PNU-142633: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling PNU-142633, a selective 5-HT1D receptor agonist, a clear and compliant disposal plan is essential. While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound was not found in the public domain, this guide provides a framework for its safe handling and disposal based on general principles of chemical waste management and regulatory guidelines.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements before proceeding with any disposal.
Immediate Safety and Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be approached with a structured and cautious methodology. The following steps outline a general operational plan for its disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Step 2: Waste Characterization and Segregation
Properly characterize the waste. This compound waste may exist in several forms:
-
Unused or expired pure compound: This should be treated as chemical waste.
-
Contaminated materials: This includes items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound.
-
Solutions: Solutions containing this compound, such as those prepared in DMSO.
Segregate these waste streams into clearly labeled, compatible, and sealed waste containers. Do not mix with other incompatible waste streams.
Step 3: In-Lab Deactivation (If Applicable and Approved)
Consult with your institution's EHS department to determine if an in-lab deactivation or neutralization procedure is recommended and approved. Do not attempt any chemical deactivation without explicit guidance and a validated protocol.
Step 4: Packaging and Labeling for Disposal
Package the segregated waste in containers approved by your institution's EHS. Each container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: (1S)-1-{2-[4-(4-Carbamoylphenyl)piperazin-1-yl]ethyl}-N-methyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide[1]
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Toxic")
Step 5: Arranging for Chemical Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Store the waste in a designated, secure, and well-ventilated area while awaiting pickup.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 422.53 g/mol [1] |
| Chemical Formula | C₂₄H₃₀N₄O₃[1] |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| CAS Number | 187665-65-2[1] |
| Storage Temperature | +4°C |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
General Guidance on Pharmaceutical Waste
For laboratories that may not have a dedicated EHS department, the following general guidelines from the U.S. Food and Drug Administration (FDA) for the disposal of unused medicines can be informative, but should be adapted for a laboratory setting and scale.[2][3]
-
Do Not Flush: Unless specifically instructed, do not dispose of chemicals down the drain.
-
Inert Admixture: For trace amounts of non-hazardous materials, mixing with an inert and undesirable substance like cat litter or used coffee grounds can render it less appealing for accidental ingestion or diversion.[2][3] This mixture should then be placed in a sealed container before being disposed of in the trash. This method is not suitable for bulk quantities or hazardous materials.
-
De-identification: For any original containers, ensure all labels are removed or completely obscured to protect proprietary information.[2][3]
The information provided here is intended as a guide and does not replace the specific protocols and regulations of your institution. Always prioritize safety and compliance by consulting with your local EHS professionals.
References
Essential Safety and Logistical Information for Handling PNU-142633
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PNU-142633. The following procedures are based on established laboratory safety protocols for handling research-grade chemical compounds.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| IUPAC Name | (1S)-1-{2-[4-(4-Carbamoylphenyl)piperazin-1-yl]ethyl}-N-methyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide | [1] |
| CAS Number | 187665-65-2 | [1] |
| Molecular Formula | C₂₄H₃₀N₄O₃ | [1] |
| Molecular Weight | 422.53 g/mol | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at +4°C |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure the work area is well-ventilated.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[3] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during bulk handling or solution preparation.[3][4]
-
Skin Protection:
-
Hand Protection:
-
Wear appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound or its solutions.[5]
-
For tasks with a higher risk of exposure or when handling unknown toxicities, consider double-gloving or using a more robust glove type.[4]
-
Inspect gloves for any signs of degradation or puncture before use.
-
Change gloves immediately if they become contaminated.
-
3. Handling:
-
Avoid the creation of dust or aerosols.
-
Weigh the solid compound carefully within a fume hood or a balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and responsible researcher's name.
4. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If ingested: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Step-by-Step Procedures
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, as well as any materials contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Include the name of the Principal Investigator and the laboratory location.[7]
3. Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Ensure waste containers are kept closed except when adding waste.
-
The SAA should be in a well-ventilated area and away from general laboratory traffic.
4. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow all institutional and local regulations for hazardous waste disposal.[6]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[6]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Signaling Pathway Context
This compound is a high-affinity agonist for the 5-HT₁D receptor. The diagram below illustrates its primary mechanism of action.
Caption: Mechanism of action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
